molecular formula C12H11N3O2 B2756919 N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 371221-70-4

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2756919
CAS No.: 371221-70-4
M. Wt: 229.239
InChI Key: OJNKLANNSWKJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 371221-70-4) is a small molecule based on a dihydropyridazine core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . With a molecular formula of C12H11N3O2 and a molecular weight of 229.23 g/mol, this compound serves as a valuable chemical building block for the design and synthesis of novel bioactive molecules . The 6-oxo-1,6-dihydropyridazine structure is a privileged pharmacophore in the development of therapeutic agents. Recent scientific literature highlights analogues of this core structure as inhibitors of critical enzymatic targets. For instance, diphenyl carboxylate derivatives have been identified as potent inhibitors of JNK2, showcasing remarkable efficacy in models of acute lung injury and sepsis by disrupting the JNK2-NF-κB/MAPK signaling pathway . Furthermore, related pyridazinone compounds have been explored as inhibitors of the T. cruzi proteasome, presenting a promising strategy for developing treatments for Chagas disease . This collective evidence underscores the relevance of the dihydropyridazine scaffold in pioneering research areas, particularly in immunology, infectious diseases, and kinase-targeted therapies. Researchers can utilize N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide as a key intermediate to create hybrid molecules or to probe structure-activity relationships (SAR) in the search for new enzyme inhibitors. This product is intended for research and development purposes only. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

N-benzyl-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-7-6-10(14-15-11)12(17)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNKLANNSWKJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

mechanism of action of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a member of the pharmacologically significant pyridazinone class of compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding from related analogues to propose a primary mechanism and details the experimental methodologies required for its validation.

Introduction: The Pyridazinone Scaffold in Drug Discovery

The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets.[1][2] This versatility has led to the development of pyridazinone derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system effects.[1][2][3] The inherent structural features of the pyridazinone ring system allow for multifaceted interactions with protein targets, making it a fertile ground for the discovery of novel therapeutic agents.

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide belongs to this promising class of molecules. While direct, in-depth studies on this specific compound are not extensively published, a strong body of evidence from closely related analogues allows for a well-supported hypothesis regarding its primary mechanism of action.

Hypothesized Primary Mechanism of Action: JNK2 Inhibition and Modulation of the NF-κB/MAPK Signaling Pathway

Based on the characterization of structurally similar diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues, the primary mechanism of action for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is proposed to be the inhibition of c-Jun N-terminal kinase 2 (JNK2).[4][5][6] JNK2 is a critical member of the mitogen-activated protein kinase (MAPK) family, which plays a pivotal role in cellular responses to stress, inflammation, and apoptosis.

The proposed mechanism involves the following key steps:

  • Direct Inhibition of JNK2: The compound is hypothesized to bind to the ATP-binding site of JNK2, preventing its phosphorylation and subsequent activation.

  • Downregulation of the NF-κB/MAPK Pathway: By inhibiting JNK2, the compound disrupts the downstream signaling cascade that leads to the activation of the transcription factor NF-κB.

  • Reduction of Pro-inflammatory Cytokine Production: The inhibition of the JNK2-NF-κB/MAPK axis ultimately leads to a decrease in the transcription and release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5][6][7]

This proposed mechanism positions N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide as a potential therapeutic agent for inflammatory conditions, such as acute lung injury and sepsis, where the JNK2 pathway is known to be dysregulated.[4][5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus JNK2 JNK2 Inflammatory Stimulus->JNK2 Activates p_JNK2 p-JNK2 (Active) JNK2->p_JNK2 Phosphorylation NF_kB NF-κB p_NF_kB p-NF-κB (Active) NF_kB->p_NF_kB Activation & Translocation IKK IκB kinase (IKK) IkB IκB IKK->IkB Phosphorylates for degradation p_JNK2->IKK Activates Gene_Expression Pro-inflammatory Gene Transcription p_NF_kB->Gene_Expression Promotes Compound N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Compound->JNK2 Inhibits TNFa_IL6 TNF-α, IL-6 Gene_Expression->TNFa_IL6 Leads to

Caption: Proposed mechanism of action via JNK2 inhibition.

Broader Pharmacological Context and Potential Secondary Mechanisms

The pyridazinone scaffold has been associated with a multitude of other biological targets, suggesting potential secondary mechanisms of action for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. While less likely to be the primary mode of action, these warrant consideration in a comprehensive evaluation.

Potential TargetAssociated ActivityReference
Cyclooxygenase-2 (COX-2)Anti-inflammatory[8]
Phosphodiesterase type 4 (PDE4)Anti-inflammatory[8]
Cannabinoid Receptor Type-2 (CB2R)Inverse Agonist[9]
Monoamine Oxidase B (MAO-B)Neuroprotective[10]
Various Kinases (DYRK1A, GSK3, Cdc7)Anticancer, various[8]

Experimental Validation Protocols

To empirically validate the hypothesized mechanism of action, a series of well-established biochemical and cell-based assays should be employed. The following protocols provide a self-validating system to interrogate the interaction of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide with the JNK2 pathway.

Protocol 1: In Vitro JNK2 Kinase Assay

Objective: To determine if the compound directly inhibits JNK2 enzymatic activity.

Methodology:

  • Reagents: Recombinant human JNK2, ATP, JNKtide (a substrate peptide), and the test compound.

  • Procedure: a. Prepare a reaction mixture containing JNK2 and JNKtide in a kinase buffer. b. Add varying concentrations of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 30 minutes). e. Terminate the reaction and quantify the amount of phosphorylated JNKtide using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or radioisotope labeling ([γ-³²P]ATP).

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of JNK2 activity.

Protocol 2: Cell-Based Assay for Pro-inflammatory Cytokine Production

Objective: To assess the compound's ability to reduce the production of TNF-α and IL-6 in a cellular context.

Methodology:

  • Cell Line: Use a relevant cell line, such as murine macrophage-like J774A.1 or human monocytic THP-1 cells.[4]

  • Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. d. Incubate for an appropriate time (e.g., 6-24 hours). e. Collect the cell culture supernatant. f. Quantify the levels of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the dose-dependent effect of the compound on cytokine secretion and calculate the EC₅₀ values.

Protocol 3: Western Blot Analysis of the JNK2-NF-κB Pathway

Objective: To confirm that the compound's cellular effects are mediated through the targeted signaling pathway.

Methodology:

  • Cell Treatment: Treat cells as described in Protocol 2.

  • Protein Extraction: Lyse the cells at various time points after stimulation to extract total protein.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with primary antibodies specific for:

    • Phospho-JNK
    • Total JNK
    • Phospho-c-Jun
    • Total c-Jun
    • Phospho-IκBα
    • Total IκBα
    • A loading control (e.g., GAPDH or β-actin). c. Incubate with appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP). d. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of key pathway components.

G cluster_workflow Experimental Validation Workflow start Hypothesis: Compound inhibits JNK2 kinase_assay Protocol 1: In Vitro JNK2 Kinase Assay start->kinase_assay Direct Interaction? cell_assay Protocol 2: Cell-Based Cytokine Assay (TNF-α, IL-6) kinase_assay->cell_assay Cellular Efficacy? western_blot Protocol 3: Western Blot Analysis (p-JNK, p-IκBα) cell_assay->western_blot Pathway Confirmation? conclusion Mechanism Validated western_blot->conclusion

Caption: Workflow for experimental validation of the proposed mechanism.

Conclusion

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a promising compound within the pharmacologically rich pyridazinone class. Based on strong evidence from closely related analogues, its primary mechanism of action is hypothesized to be the inhibition of JNK2, leading to the downregulation of the NF-κB/MAPK signaling pathway and a subsequent reduction in pro-inflammatory cytokine production. The experimental protocols detailed in this guide provide a robust framework for validating this proposed mechanism, paving the way for further preclinical and clinical development.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • ResearchGate. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF.
  • ACS Publications. (2023).
  • PubMed. (2025).
  • PMC. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV).
  • PubMed. (2023).
  • PMC. (2022).
  • ResearchGate.
  • MDPI. (2026).
  • IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. (2026). New pyridazinone-4-carboxamides as new ca - Uniss.
  • PubChem.
  • ResearchGate. (2023).
  • PubChem.
  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • MDPI.
  • Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • SSRN. N-Benzyl-r-2,c-6-diphenylpiperidines.
  • PubMed. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy.

Sources

The Multifaceted Biological Activities of Pyridazinone Carboxamide Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "magic moiety" or privileged scaffold in modern drug discovery.[1][2] Its inherent chemical versatility allows for facile functionalization at multiple positions, enabling the generation of vast libraries of derivatives with a wide spectrum of pharmacological activities.[3][4] The incorporation of a carboxamide functional group further enhances the potential for specific molecular interactions, leading to compounds with potent and selective biological effects.

This technical guide provides an in-depth exploration of the diverse biological activities of pyridazinone carboxamide compounds. It is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the therapeutic potential of this chemical class but also detailed experimental protocols and insights into the underlying mechanisms of action. Our approach emphasizes the causality behind experimental choices, presenting a self-validating framework for the evaluation of these promising compounds.

A Spectrum of Therapeutic Potential: Key Biological Activities

Pyridazinone carboxamide derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.[3][5][6] This section will delve into the most significant of these activities, providing a foundation for understanding their therapeutic applications.

Anticancer Activity: Targeting the Hallmarks of Malignancy

A significant body of research has focused on the development of pyridazinone carboxamides as anticancer agents.[7][8][9] These compounds have been shown to interfere with several key pathways and processes that are essential for tumor growth and survival.

Mechanism of Action: A primary mechanism of anticancer activity for many pyridazinone carboxamides is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[7] VEGFR-2 is a crucial receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10][11] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth arrest and apoptosis.

Furthermore, some derivatives have been shown to induce cell cycle arrest, particularly in the G0-G1 phase, and to modulate the expression of key apoptotic genes.[7] For instance, certain compounds upregulate the pro-apoptotic proteins p53 and Bax while downregulating the anti-apoptotic protein Bcl-2.[7]

Experimental Evaluation: The Sulforhodamine B (SRB) assay is a widely used and robust method for evaluating the in vitro anticancer activity of compounds against a panel of human cancer cell lines.[7][8][12]

Table 1: Selected Pyridazinone Carboxamides with Anticancer Activity
Compound IDCancer Cell LineTargetActivity (GI50/IC50)Reference
10l A549/ATCC (NSCLC)VEGFR-21.66–100 μM (GI50)[7]
17a Melanoma, NSCLC, Prostate, ColonVEGFR-2GI% 62.21–100.14%[7]
2h SR (Leukemia), NCI-H522 (NSCLC)Not specified< 0.1 μM (GI50)[8]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

This protocol outlines the key steps for assessing the antiproliferative effects of pyridazinone carboxamide compounds.[12][13]

  • Cell Plating: Seed cancer cells in a 96-well microtiter plate at a density of approximately 2,000 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 72-96 hours.[12]

  • Cell Fixation: Gently add cold 50% trichloroacetic acid (TCA) to a final concentration of 10% to fix the cells and incubate for at least 1 hour at 4°C.[13]

  • Washing: Wash the plates five times with tap water to remove TCA and media components.[13]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12][13]

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye.[13]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]

  • Absorbance Reading: Measure the absorbance at 565 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.[13]

Visualization: VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Permeability Vascular Permeability PLCg->Permeability AKT Akt PI3K->AKT ERK ERK MAPK->ERK mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-2 signaling cascade initiated by VEGF binding.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including rheumatoid arthritis, cardiovascular conditions, and neurodegenerative disorders.[12][14] Pyridazinone carboxamides have demonstrated significant anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][4][15]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of key inflammatory mediators and enzymes. Many derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[1][3] Additionally, some compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by modulating signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[12][14][16] Inhibition of phosphodiesterase-4 (PDE-4) is another mechanism through which some pyridazinone derivatives exert their anti-inflammatory effects.[3]

Experimental Evaluation: The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[2][15]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This protocol provides a step-by-step guide for evaluating the in vivo anti-inflammatory effects of pyridazinone carboxamides.[2][15]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) to laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into control, test, and positive control groups (n=6 per group).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound (e.g., pyridazinone carboxamide derivative) and a positive control (e.g., Indomethacin) orally one hour before inducing inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Visualization: Experimental Workflow for Paw Edema Assay

Paw_Edema_Workflow A 1. Animal Acclimatization & Grouping B 2. Baseline Paw Volume Measurement A->B C 3. Compound Administration (Oral) B->C D 4. Carrageenan Injection (Subplantar) C->D E 5. Paw Volume Measurement (Hourly) D->E F 6. Data Analysis (% Inhibition) E->F

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial and Antiviral Activities: Combating Infectious Agents

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridazinone carboxamides have shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[7][9][17][18][19] Some compounds have also demonstrated antiviral properties.[16]

Mechanism of Action: The precise mechanisms of antimicrobial action are still under investigation for many derivatives. However, it is believed that these compounds may interfere with essential cellular processes in microorganisms. For some antifungal pyridazinone carboxamides, inhibition of β-1,3-glucan synthase, an enzyme crucial for fungal cell wall synthesis, has been identified as a key mechanism.[20]

Experimental Evaluation: The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[9][21]

Table 2: Antimicrobial Activity of Selected Pyridazinone Carboxamides
Compound IDMicroorganismActivity (MIC)Reference
10h Staphylococcus aureus16 µg/mL[7][9]
8g Candida albicans16 µg/mL[7][9]
15 Candida albicans, Aspergillus niger1.04 x 10⁻² µM/mL[17]
7 & 13 S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µM[19]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the procedure for assessing the in vitro antimicrobial activity of pyridazinone carboxamides.[21][22]

  • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cardiovascular Effects: A Focus on Vasodilation and Cardiotonic Activity

Pyridazinone carboxamides have a well-established history in the realm of cardiovascular drug discovery, with several compounds having been investigated for their cardiotonic and vasodilatory effects.[13][23][24]

Mechanism of Action: The cardiovascular effects of these compounds are often mediated through the inhibition of phosphodiesterases (PDEs), particularly PDE3.[13][23] Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, results in positive inotropic effects (increased heart muscle contractility) and vasodilation (relaxation of blood vessels).[23] Some derivatives also exhibit direct vasodilatory action or target the renin-angiotensin-aldosterone system.[23][25]

Experimental Evaluation: In vitro assays using isolated thoracic rat aortic rings are commonly employed to evaluate the vasorelaxant properties of compounds.[26] Cardiotonic activity can be assessed using isolated heart preparations or by measuring the effects on cardiomyocyte contractility.[20][24]

Experimental Protocol: In Vitro Vasorelaxant Activity Assay

This protocol outlines a method for assessing the vasodilatory potential of pyridazinone carboxamides.[26]

  • Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings.

  • Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at 37°C.

  • Contraction: Induce contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Compound Addition: Once a stable contraction is achieved, add the test compound in a cumulative manner to the organ bath.

  • Measurement of Relaxation: Record the relaxation of the aortic rings in response to the test compound.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The extensive research on pyridazinone carboxamides has led to the elucidation of key structure-activity relationships (SARs), providing valuable insights for the rational design of new and improved derivatives.[25][27]

For anticancer activity , the nature and position of substituents on the phenyl rings and the linker between the pyridazinone core and the carboxamide moiety significantly influence VEGFR-2 inhibitory potency.[7]

In the context of anti-inflammatory activity , the presence of specific substituents on the pyridazinone ring can enhance COX-2 selectivity and reduce ulcerogenic potential.[1][3]

For antimicrobial agents , the introduction of certain lipophilic groups can improve cell permeability and overall efficacy.[19]

And for cardiovascular effects , modifications to the substituents on the pyridazinone ring and the carboxamide nitrogen can modulate the potency and selectivity for different PDE isoforms.[23]

Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to develop predictive models that correlate the physicochemical properties of pyridazinone derivatives with their biological activities.[27]

Conclusion and Future Directions

The pyridazinone carboxamide scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects, underscores the significant potential of this chemical class. The ability to fine-tune the pharmacological properties of these compounds through rational chemical modifications, guided by a deep understanding of their mechanisms of action and structure-activity relationships, opens up exciting avenues for future drug development.

As our understanding of the complex signaling pathways involved in various diseases continues to grow, so too will the opportunities to design next-generation pyridazinone carboxamide derivatives with enhanced potency, selectivity, and safety profiles. The experimental protocols and insights provided in this guide are intended to empower researchers in this endeavor, facilitating the translation of promising lead compounds from the laboratory to the clinic.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019).
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC. (n.d.).
  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (n.d.). Scholars Research Library.
  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (2024).
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (2025).
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 | Request PDF - ResearchGate. (2025).
  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (2025).
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (n.d.).
  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. … - ResearchGate. (n.d.).
  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). Springer.
  • Various Biological Activities of Pyridazinone Ring Derivatives | Request PDF - ResearchGate. (2025).
  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed. (n.d.).
  • Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H) - PubMed. (2012).
  • Anti-inflammatory activity of pyridazinones: A review - PubMed. (2022).
  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Semantic Scholar. (n.d.). Semantic Scholar.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Molecular design, synthesis, and biological investigation ''Pyridazinone based derivatives as anticancer agents endowed with anti-microbial activity - ResearchGate. (2025).
  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - ResearchGate. (n.d.).
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI.
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (2022). MDPI.
  • Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed. (2017).
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. (n.d.).
  • Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC. (2023).
  • The effect of pyridazine compounds on the cardiovascular system (2012)
  • Structure-activity relationships (SARs) within the 3(2H)-pyridazinone derivatives reported in the literature. - ResearchGate. (n.d.).
  • A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives - idosi.org. (n.d.).
  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors - PubMed. (2011).
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - Bentham Science Publisher. (2020). Bentham Science.
  • Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines | Request PDF - ResearchGate. (2019).
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (2024).
  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - MDPI. (2024). MDPI.
  • (PDF) Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2025).
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC. (2022).
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - Semantic Scholar. (2022). Semantic Scholar.
  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.).
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (2024). Assay Genie.

Sources

physicochemical properties of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties and Therapeutic Potential of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Executive Summary

The pyridazinone scaffold is a privileged core in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on a specific derivative, N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide , a compound of significant interest due to its demonstrated potential in antiviral and anti-inflammatory applications. Structurally, it belongs to a class of compounds that have shown potent, submicromolar efficacy against human cytomegalovirus (HCMV)[1]. Analogues of this scaffold have also been identified as inhibitors of the JNK2-NF-κB/MAPK signaling pathway, presenting opportunities for treating acute lung injury and sepsis[2].

This document provides a comprehensive analysis of the core , including its molecular structure, solubility, stability, and lipophilicity. We will delve into the synthetic strategies and analytical methodologies required for its characterization, offering field-proven insights into the rationale behind these experimental choices. By synthesizing data from authoritative sources, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the study and application of this promising chemical entity.

Molecular Identity and Structure

Chemical Structure and Tautomerism

The fundamental structure of the topic compound consists of a dihydropyridazinone ring, which is a six-membered diazine with a ketone group. This core is N-benzylated at the 1-position and features a carboxamide functional group at the 3-position.

An important structural consideration for this class of molecules is the potential for keto-enol tautomerism. The 6-oxo form can exist in equilibrium with its 6-hydroxy-pyridazine tautomer. This is a critical aspect, as the dominant tautomeric form can influence the molecule's hydrogen bonding capabilities, receptor interactions, and overall physicochemical behavior. For this reason, the compound class is sometimes referred to as N-benzyl hydroxypyridone carboxamides in the literature[1].

  • Molecular Formula: C₁₂H₁₁N₃O₂

  • Molecular Weight: 229.24 g/mol

  • IUPAC Name: N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Predicted Physicochemical Properties

Experimental data for the exact target molecule is limited in publicly available literature. However, data from closely related analogues and computational predictions provide valuable insights into its expected properties. The table below summarizes key data for a potent antiviral analogue from the N-benzyl hydroxypyridone carboxamide series, which serves as a strong surrogate for understanding the compound's behavior[1].

PropertyValue (for Analogue '12')Significance in Drug Discovery
Aqueous Solubility 2.2 ± 0.2 µmol/LAffects dissolution, bioavailability, and formulation options. Low solubility can be a major hurdle in development.
Plasma Stability (t₁/₂) >8 h (Human), >8 h (Mouse)Indicates resistance to degradation by plasma enzymes, a prerequisite for maintaining therapeutic concentrations in vivo.
Microsomal Stability (t₁/₂) 61 min (Human), 34 min (Mouse)Measures metabolic stability in the liver. Longer half-life suggests lower first-pass metabolism and potentially higher oral bioavailability.
PAMPA Permeability (Pe) 11.5 ± 1.1 x 10⁻⁶ cm/sPredicts passive diffusion across biological membranes, such as the intestinal wall and blood-brain barrier. Values >10 x 10⁻⁶ cm/s suggest high permeability.

Data sourced from a study on potent N-benzyl hydroxypyridone carboxamide analogues against HCMV[1].

Synthesis and Analytical Characterization

The synthesis of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is logically approached via a two-step process starting from its corresponding carboxylic acid precursor. This method ensures high purity and allows for modular analogue synthesis.

Synthetic Workflow

The causality behind this workflow is rooted in the robust and well-established chemistry of amide bond formation. The carboxylic acid precursor is first activated to a more reactive species (e.g., an acid chloride or an active ester), which then readily undergoes nucleophilic attack by benzylamine to form the stable amide bond.

G cluster_0 Synthetic Pathway A 1-benzyl-6-oxo-1,6-dihydropyridazine -3-carboxylic acid B Step 1: Carboxylic Acid Activation (e.g., with SOCl₂ or EDC/HOBt) A->B Reagents C Intermediate: Activated Ester or Acid Chloride B->C Forms D Step 2: Amide Coupling (with Benzylamine) C->D Reacts with E Final Product: N-benzyl-6-oxo-1,6-dihydropyridazine -3-carboxamide D->E Yields

Caption: General synthetic workflow for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

Experimental Protocol: Amide Coupling

This protocol is a representative methodology adapted from standard organic synthesis practices for similar carboxamides[3][4]. It is a self-validating system; reaction completion can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by the analytical methods described below.

  • Preparation: To a solution of 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (N₂ or Ar), add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.

  • Coupling: Add benzylamine (1.1 eq) to the reaction mixture. If the starting acid was a hydrochloride salt, a non-nucleophilic base like triethylamine (1.5 eq) should be added to neutralize it.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material using TLC (e.g., with a mobile phase of 1:1 Ethyl Acetate/Hexane).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

Analytical Characterization Protocols

Structural confirmation and purity assessment are non-negotiable for any chemical entity intended for biological testing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm range), a singlet for the benzylic CH₂ group, and characteristic signals for the protons on the pyridazinone ring. The amide N-H proton will appear as a broad singlet or a triplet, depending on coupling[4][5][6].

    • ¹³C NMR: The carbon spectrum will confirm the presence of the expected number of carbon atoms, with characteristic peaks for the carbonyl carbons of the amide and the pyridazinone ring (typically >160 ppm), as well as the aromatic and aliphatic carbons[6][7].

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances would include C=O stretching frequencies for the amide and the ring ketone (around 1650-1700 cm⁻¹), an N-H stretch for the amide (around 3300 cm⁻¹), and C-H stretches for the aromatic and benzylic groups[3][8].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺)[8].

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A reverse-phase C18 column with a gradient of water and acetonitrile (often containing 0.1% TFA or formic acid) is a typical system. Purity is determined by the percentage of the total peak area attributed to the product peak at a specific wavelength (e.g., 254 nm).

Biological Activity and Therapeutic Relevance

The N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold is not merely of academic interest; it is a validated chemotype with potent biological activity.

Antiviral Activity against HCMV

Research has identified N-benzyl hydroxypyridone carboxamides as a novel and potent class of antivirals against human cytomegalovirus (HCMV)[1]. Potent analogues in this series exhibit EC₅₀ values in the submicromolar range, demonstrating significant efficacy in inhibiting viral replication. Preliminary mechanism-of-action studies suggest that these compounds act at a stage distinct from viral entry, validating them as a mechanistically unique chemotype compared to existing HCMV polymerase inhibitors[1]. This is particularly important given the challenges of drug resistance with current therapies.

Anti-inflammatory and Kinase Inhibition Potential

Related 6-oxo-1,6-dihydropyridazine-3-carboxamide analogues have been synthesized and shown to possess significant anti-inflammatory properties[2]. One optimized compound, J27, was found to decrease the release of pro-inflammatory cytokines TNF-α and IL-6 in mouse and human cell lines. Mechanistic studies revealed that this effect is mediated through the inhibition of the NF-κB/MAPK pathway. Surprisingly, the direct molecular target was identified as JNK2, a member of the MAPK family. This discovery provides a new lead structure for the development of JNK2 inhibitors to treat conditions like acute lung injury and sepsis[2].

G cluster_pathway Simplified JNK2-NF-κB/MAPK Pathway LPS LPS (Inflammatory Stimulus) JNK2 JNK2 LPS->JNK2 NFkB_MAPK NF-κB / MAPK Activation JNK2->NFkB_MAPK Cytokines TNF-α / IL-6 (Inflammation) NFkB_MAPK->Cytokines Compound Pyridazinone Analogue (e.g., J27) Compound->JNK2 Inhibition

Caption: Inhibition of the JNK2 pathway by pyridazinone carboxamide analogues.

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing a lead compound. For the N-benzyl hydroxypyridone carboxamides, research has probed four distinct zones of the molecule to understand how structural modifications impact antiviral activity[1]. Similarly, studies on related quinolone carboxamides revealed that strategic placement of substituents on the N-benzyl ring markedly improves cytotoxicity and selectivity against cancer cell lines, highlighting the importance of this moiety for target engagement[3]. For example, electron-donating groups and position-dependent hydrophobic groups on the benzyl ring can be tailored to interact with specific subpockets within a kinase domain[3]. These findings underscore the tunability of this scaffold for achieving desired biological outcomes.

Conclusion and Future Directions

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a member of a highly promising class of heterocyclic compounds. Its favorable drug-like properties, demonstrated by potent analogues with good metabolic stability and membrane permeability, make it an attractive scaffold for further development[1]. The validated biological activities against HCMV and in inflammatory pathways provide a solid foundation for its therapeutic potential[1][2].

Future research should focus on several key areas:

  • Target Deconvolution: While JNK2 has been identified for some analogues, the precise molecular target for the antiviral activity remains to be elucidated.

  • Pharmacokinetic Optimization: Further chemical modifications should aim to improve aqueous solubility while maintaining the excellent stability and permeability profile.

  • In Vivo Efficacy: Promising lead compounds must be advanced into relevant animal models of HCMV infection, acute lung injury, or sepsis to validate the in vitro findings.

  • Exploration of New Therapeutic Areas: Given the scaffold's ability to interact with key biological targets like kinases, its potential in other areas, such as oncology and neurodegenerative diseases, warrants investigation.

By leveraging the foundational physicochemical and biological knowledge outlined in this guide, the scientific community can effectively unlock the full therapeutic potential of the N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold.

References

  • Senaweera, S., Edwards, T. C., Kankanala, J., et al. (2021). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Shainova, R. S., et al. (2019). Synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. Journal of Chemical Research, 43(9-10), 355-361. [Link]

  • Liao, J., Yang, J., Li, X., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304-12323. [Link]

  • ChemSynthesis. (2025). N-benzyl-6-thioxo-1,6-dihydro-5-pyrimidinecarboxamide. [Link]

  • Al-Qawasmeh, R. A., et al. (2024). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules, 29(4), 819. [Link]

  • Piras, M., et al. (2021). New pyridazinone-4-carboxamides as new cannabinoid receptor 2 ligands. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]

  • El-Hashash, M. A., et al. (2002). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids. Indian Journal of Chemistry, 41B, 2663-2668. [Link]

  • Pokhodylo, N. T., et al. (2024). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 32(2), 294-304. [Link]

  • Ghosh, K., et al. (2014). Supplementary Information Direct Oxidative Esterification of Alcohols and Hydration of Nitriles Catalyzed By A Reusable Silver N. RSC.org. [Link]

  • Organic Chemistry Division, ACS. (2022). Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • Wang, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1648. [Link]

  • Al-Omaim, W. S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Scientific Reports, 13, 18889. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • PubChem. (n.d.). benzyl (1R,2S,5S)-6,6-dimethyl-2-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate. [Link]

  • Wang, Y., et al. (2024). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry, 269, 116298. [Link]

  • Chair of Analytical Chemistry, University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • PubChem. (n.d.). 1,4-Dihydro-4-oxo-6-(phenylmethyl)-3-pyridinecarboxamide. [Link]

  • ChemSrc. (n.d.). 1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • American Elements. (n.d.). Carboxylic Acids. [Link]

  • MalariaWorld. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

  • PubChemLite. (n.d.). Benzyl n-[(e,1s,6s)-1-(3-amino-3-oxo-propyl)-6-(methoxyamino)-4,5-dioxo-7-phenyl-hept-2-enyl]carbamate. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the spectroscopic techniques used to characterize N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a member of the pharmacologically significant pyridazinone class of heterocyclic compounds.[1] As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale for the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy in the structural elucidation and purity assessment of this target molecule. The guide is intended to be a self-validating resource, grounding its protocols and interpretations in established principles and authoritative references.

Introduction: The Pyridazinone Core in Drug Discovery

The pyridazinone ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound, N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, combines this active core with a benzylamide functional group, suggesting potential for interaction with various biological targets. Accurate and unambiguous structural characterization is a prerequisite for any further investigation, including biological screening and lead optimization. Spectroscopic analysis provides the necessary tools to confirm the molecular structure, assess purity, and understand the electronic properties of the compound.

Below is the chemical structure of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide:

Synthesis_Workflow start Precursor (e.g., 6-oxo-1,6-dihydropyridazine-3-carboxylic acid) reaction Amidation Reaction start->reaction reagent Amidation Reagent (e.g., Benzylamine, coupling agent) reagent->reaction product N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification analysis Spectroscopic Analysis purification->analysis

Caption: A generalized synthetic workflow for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is expected to show distinct signals for the protons of the pyridazinone ring, the N-benzyl group, and the amide proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Amide NH8.5 - 9.5Broad Singlet1HAmide protons are typically deshielded and often exhibit broad signals due to quadrupole broadening and exchange.
Pyridazinone H-47.8 - 8.2Doublet1HThis proton is adjacent to the electron-withdrawing carbonyl group and the aromatic ring, leading to a downfield shift.
Pyridazinone H-57.0 - 7.4Doublet1HThis proton is coupled to H-4 and is generally found at a slightly more upfield position.
Benzyl Aromatic Protons7.2 - 7.5Multiplet5HThe five protons of the phenyl ring will appear as a complex multiplet in the aromatic region.
Benzyl CH₂4.5 - 4.8Doublet2HThe methylene protons are adjacent to the nitrogen of the amide and the phenyl ring, resulting in a downfield shift. Coupling to the amide proton may be observed.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Pyridazinone C=O (C-6)160 - 165The carbonyl carbon of the pyridazinone ring is expected in this region.
Amide C=O165 - 170Amide carbonyl carbons are typically found in this downfield region.
Pyridazinone C-3145 - 150This carbon is attached to the carboxamide group and is part of the heterocyclic ring.
Pyridazinone C-4/C-5120 - 140The chemical shifts of these carbons are influenced by the substituents on the ring.
Benzyl Aromatic C (quaternary)135 - 140The carbon atom of the phenyl ring attached to the methylene group.
Benzyl Aromatic CH127 - 130The protonated carbons of the phenyl ring.
Benzyl CH₂43 - 48The methylene carbon is shifted downfield due to the adjacent nitrogen and phenyl group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can slow down the exchange of the NH proton, allowing for better observation of its signal and coupling.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3200 - 3400N-H stretch (amide)Medium
3000 - 3100C-H stretch (aromatic)Medium-Weak
2850 - 2960C-H stretch (aliphatic - CH₂)Medium-Weak
1680 - 1720C=O stretch (pyridazinone carbonyl)Strong
1640 - 1680C=O stretch (amide I band)Strong
1580 - 1620C=C stretch (aromatic and pyridazinone ring)Medium
1510 - 1560N-H bend (amide II band)Medium
1400 - 1500C-C stretch (in-ring aromatic)Medium
690 - 770C-H out-of-plane bend (monosubstituted benzene)Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The expected molecular weight of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (C₁₂H₁₁N₃O₂) is approximately 229.24 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision.

  • Major Fragmentation Pathways:

    • Loss of the benzyl group ([M - C₇H₇]⁺) leading to a fragment at m/z ~138.

    • Formation of the benzyl cation ([C₇H₇]⁺) at m/z 91, which is a very common and stable fragment for benzyl-containing compounds.

    • Cleavage of the amide bond.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z ~230.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm the structure, the molecular ion can be isolated and fragmented to observe the characteristic daughter ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Predicted UV-Vis Spectrum

Pyridazinone derivatives typically exhibit absorption maxima in the UV region. For N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, π → π* transitions of the conjugated pyridazinone ring and the benzene ring are expected. The exact position of the absorption maxima (λ_max) will be solvent-dependent. It is anticipated to observe strong absorptions in the range of 250-350 nm.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Integrated Spectroscopic Analysis Workflow

A robust characterization of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide relies on the synergistic use of these spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_conclusion Final Assessment synthesis Synthesized Compound ms Mass Spectrometry (Molecular Weight & Formula) synthesis->ms ir IR Spectroscopy (Functional Groups) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Structure) synthesis->nmr uv_vis UV-Vis Spectroscopy (Conjugated System) synthesis->uv_vis structure_confirmation Structure Confirmation ms->structure_confirmation ir->structure_confirmation nmr->structure_confirmation purity_assessment Purity Assessment nmr->purity_assessment uv_vis->structure_confirmation

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

Conclusion

The spectroscopic analysis of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide requires a multi-technique approach for comprehensive characterization. By combining the data from NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently confirm the structure and purity of the synthesized compound. This guide provides the foundational knowledge and practical protocols to perform and interpret these analyses, ensuring the scientific integrity of subsequent research and development efforts.

References

  • El Kalai, F., et al. (2019). Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1496–1502. [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]

  • Peral, F. (2003). A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(5), 965-973. [Link]

  • Gómez-Zavaglia, A., et al. (2004). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Journal of Photochemistry and Photobiology A: Chemistry, 163(1-2), 141-148. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. [Link]

  • Murineddu, G., et al. (2026). New pyridazinone-4-carboxamides as new cannabinoid receptor 2 inverse agonists. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]

  • mzCloud. (2016). SDB-006. [Link]

  • NIST. (n.d.). Carboxin. In NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. (2025). Supplementary Information. [Link]

  • Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2019). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. Indian Journal of Chemistry - Section B, 58B(4), 481-487. [Link]

  • Li, M., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304–12323. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine and pyridazinone core structures are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antiviral properties.[1][2][3][4] Derivatives have shown promise against various viruses, such as Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and human cytomegalovirus (HCMV), by targeting essential viral processes like replication and capsid assembly.[5][6][7] This document provides a comprehensive guide for the initial antiviral characterization of a novel derivative, N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. It is intended for researchers, scientists, and drug development professionals embarking on the evaluation of this compound's potential as an antiviral agent. We present a strategic, field-proven workflow, beginning with essential cytotoxicity assessments and progressing through primary antiviral screening and preliminary mechanism-of-action studies. Each protocol is detailed with step-by-step methodologies, the scientific rationale behind experimental choices, and guidance on data interpretation, establishing a self-validating system for rigorous scientific inquiry.

Introduction: The Scientific Rationale

The quest for novel antiviral agents is a critical endeavor in global health. The emergence of drug-resistant viral strains and the threat of new pandemics necessitate a robust drug discovery pipeline.[8][9] Heterocyclic compounds are a cornerstone of this pipeline, with the pyridazinone nucleus being of particular interest due to its structural versatility and broad biological activity.[2][3][4]

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide belongs to this promising class of molecules. While specific antiviral data for this exact compound is not yet prevalent in public literature, related structures have shown significant antiviral efficacy. For instance, certain pyridazinone derivatives inhibit the HCV RNA-dependent RNA polymerase (NS5B), a key enzyme in viral replication.[5] Other analogues act as HBV assembly effectors, inducing the formation of genome-free capsids, thereby halting the viral life cycle.[6] Furthermore, the closely related N-benzyl hydroxypyridone carboxamides have been identified as potent, sub-micromolar inhibitors of HCMV.[7][10]

This structural precedent provides a strong scientific basis for investigating N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide as a potential antiviral candidate. The N-benzyl group and the carboxamide moiety are common pharmacophores that can influence cell permeability, target binding, and metabolic stability.[5][11] This guide, therefore, outlines a systematic and logical progression of experiments designed to thoroughly evaluate its antiviral potential.

The Antiviral Screening Cascade: A Strategic Workflow

A successful antiviral drug discovery program follows a structured screening cascade to efficiently identify and characterize promising lead compounds.[8][9][12] This process is designed to first eliminate compounds with unfavorable toxicity profiles before committing resources to more complex and labor-intensive efficacy and mechanistic studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Antiviral Screening cluster_2 Phase 3: Preliminary MOA Studies cluster_3 Phase 4: Data Analysis A Compound Solubilization & Stock Preparation B Cytotoxicity Assay (e.g., MTT/MTS) Determine CC50 A->B Essential First Step C Plaque Reduction Assay Determine EC50 B->C Proceed if CC50 is acceptable D Viral Yield Reduction Assay Confirm EC50 & Potency C->D Confirm positive hits G Calculate Selectivity Index (SI) SI = CC50 / EC50 C->G E Time-of-Addition Assay Identify Stage of Inhibition D->E Investigate 'How' it works D->G Quantify Therapeutic Window F Virucidal Assay Direct Inactivation? E->F Parallel Mechanistic Insight

Caption: A logical workflow for the initial antiviral evaluation of a test compound.

Phase 1: Foundational Protocols - Cytotoxicity Assessment

Causality: Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is toxic to the host cells.[13] Apparent antiviral effects can be misleading if they are merely a result of the compound killing or stressing the host cells, thereby preventing viral replication.[14] The MTT or MTS assay is a reliable, colorimetric method for quantifying cell viability by measuring mitochondrial metabolic activity.

Protocol 3.1: MTT Assay for 50% Cytotoxic Concentration (CC50) Determination
  • Cell Plating: Seed a suitable host cell line (e.g., Vero, A549, Huh-7, depending on the target virus) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adherence and formation of a semi-confluent monolayer.

  • Compound Preparation: Prepare a 2-fold serial dilution of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in cell culture medium. A typical starting concentration might be 200 µM.[15] Also, prepare a "no drug" (medium only) control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate or quadruplicate. Include "no drug" wells as cell controls and wells with medium only as a background control.

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[15]

  • Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the compound concentration and use non-linear regression analysis (log(inhibitor) vs. response) to determine the CC50 value—the concentration that reduces cell viability by 50%.

ParameterDescription
CC50 50% Cytotoxic Concentration. The concentration of a compound that causes a 50% reduction in cell viability.
Cell Control Untreated cells, representing 100% viability.
Background Control Wells with medium only, used for blank subtraction.

Phase 2: Primary Antiviral Efficacy Screening

With a known CC50, you can now screen for antiviral activity at non-toxic concentrations. The plaque reduction assay is considered the gold standard for quantifying the inhibition of infectious virus production for many lytic viruses.[16][17][18]

Protocol 4.1: Plaque Reduction Assay

Principle: This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death caused by viral infection) in a cell monolayer.[16][19] Each plaque originates from a single infectious virus particle.

  • Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection: Wash the cell monolayers with sterile PBS, then inoculate with the prepared virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment & Overlay: After adsorption, aspirate the virus inoculum. Immediately add an overlay medium (e.g., medium containing 1-2% methylcellulose or agarose) that includes serial dilutions of the test compound.[15] Concentrations should be well below the determined CC50. Include a "no drug" virus control and a "no virus" cell control. The semi-solid overlay restricts virus spread to adjacent cells, ensuring that new infections lead to discrete plaques.[16]

  • Incubation: Incubate the plates for 2-5 days, depending on the replication kinetics of the virus, until plaques are visible.

  • Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain the monolayer with a dye like Crystal Violet. Viable cells will stain purple, while plaques will appear as clear, unstained zones where cells have been lysed.[15]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50)—the concentration that reduces the plaque number by 50%—using non-linear regression.

Protocol 4.2: Virus Yield Reduction Assay

Principle: This assay provides a more quantitative measure of the total infectious virus particles produced (progeny virus) over a single replication cycle in the presence of the compound.[20][21][22] It is a powerful follow-up to confirm hits from the plaque reduction assay.[18]

  • Infection & Treatment: Seed cells in 24-well or 48-well plates. Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI, e.g., 0.1). After a 1-hour adsorption period, wash the cells and add medium containing serial dilutions of the test compound (below CC50).

  • Incubation: Incubate the plates for one full viral replication cycle (e.g., 24-48 hours).

  • Harvest Progeny Virus: After incubation, subject the plates to one or more freeze-thaw cycles to lyse the cells and release all intracellular virus particles. Collect the supernatants, which now contain the progeny virus.

  • Quantification of Viral Yield: Determine the viral titer in the harvested supernatants using a standard quantification method, such as a plaque assay (as described above) or a TCID50 (50% Tissue Culture Infectious Dose) assay.[21][23]

  • Data Analysis: Calculate the reduction in viral titer for each compound concentration relative to the untreated virus control. The EC50 is the concentration that reduces the viral yield by 50%.

ParameterDescription
EC50 50% Effective Concentration. The concentration of a compound that inhibits viral activity (plaque formation or yield) by 50%.
SI Selectivity Index (CC50 / EC50). A critical measure of a compound's therapeutic window. A higher SI value (typically >10) is desirable.
Virus Control Infected cells treated with vehicle (e.g., DMSO) but no compound. Represents 0% inhibition.
Cell Control Uninfected, untreated cells. Used to monitor cell health.

Phase 3: Preliminary Mechanism of Action (MOA) Studies

Once a compound demonstrates potent antiviral activity (i.e., a low EC50 and high SI), the next logical step is to investigate how it works. A time-of-addition assay is a powerful tool to pinpoint the stage of the viral lifecycle that is being inhibited.[24][25]

G A Attachment & Entry B Uncoating C Replication (Genome/Protein Synthesis) D Assembly & Egress T0 Add Compound BEFORE Infection R0 Inhibition of Attachment/Receptor T0->R0 Effective Here? T1 Add Compound DURING Infection R1 Inhibition of Entry/Fusion T1->R1 Effective Here? T2 Add Compound AFTER Infection R2 Inhibition of Post-Entry Events T2->R2 Effective Here?

Caption: Logic of the time-of-addition assay to probe the viral lifecycle.

Protocol 5.1: Time-of-Addition Assay

Principle: This experiment determines how long the addition of a compound can be delayed after infection before it loses its antiviral activity.[24][25] By comparing its profile to reference drugs with known mechanisms, the target stage can be inferred.[25]

  • Synchronized Infection: Infect a confluent monolayer of cells with a high MOI of the virus for a short period (e.g., 1-2 hours) at 4°C to allow attachment but prevent entry. Wash the cells thoroughly to remove unbound virus. This synchronizes the infection across all wells.

  • Timed Compound Addition: Add the test compound (at a concentration of ~5-10x its EC50) at various time points relative to the start of the infection (time zero). For example:

    • Pre-treatment: Add compound 2 hours before infection.[26][27]

    • Co-treatment: Add compound during the infection period.[27]

    • Post-treatment: Add compound at 0, 2, 4, 6, 8... hours after infection.[25][26]

  • Harvest and Quantify: After a single replication cycle is complete (e.g., 24 hours), harvest the virus and quantify the viral yield as described in Protocol 4.2.

  • Data Interpretation:

    • Activity in Pre-treatment only: Suggests the compound may block viral receptors on the cell surface or have prophylactic effects on the cell.[26]

    • Activity when added early (0-4 hours post-infection): Suggests inhibition of early-stage events like entry, uncoating, or early genome replication. For example, an RT inhibitor for HIV loses activity if added after reverse transcription is complete (~3-4 hours).[25]

    • Activity when added late: Suggests inhibition of late-stage events like protein synthesis, virion assembly, or egress.

Conclusion and Future Directions

These application notes provide a validated, systematic framework for the initial antiviral evaluation of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. By following this screening cascade, researchers can efficiently determine the compound's cytotoxicity, confirm its antiviral efficacy, and gain initial insights into its mechanism of action. A promising result—characterized by a high Selectivity Index (SI > 10) and a defined window of activity in the time-of-addition assay—validates the compound as a hit worthy of further investigation. Subsequent steps would involve lead optimization through medicinal chemistry, resistance profiling, and evaluation in more complex models, including in vivo animal studies, on the path toward developing a novel antiviral therapeutic.[8][12]

References

  • Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. Quinney College of Agriculture & Natural Resources. Available from: [Link]

  • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 909-918. Available from: [Link]

  • Pauwels, R., et al. (2007). A time-of–drug addition approach to target identification of antiviral compounds. Nature Protocols. Available from: [Link]

  • Flefel, E. M., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(1), 143. Available from: [Link]

  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. Available from: [Link]

  • Fiveable. (2025). 15.3 Drug development process for antivirals. Virology. Available from: [Link]

  • Creative Diagnostics. Virus Yield Reduction Assay. Available from: [Link]

  • IITR. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Available from: [Link]

  • Creative Diagnostics. Plaque Reduction Assay. Available from: [Link]

  • Chen, C., et al. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9), e2824. Available from: [Link]

  • Prichard, M. N., et al. (1991). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 32(2-3), 237-246. Available from: [Link]

  • JOVE. (2022). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. Available from: [Link]

  • protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Available from: [Link]

  • Crimson Publishers. (2018). Pyridazine Derivatives as HCV Polymerase Inhibitors: A Drug Discovery for the Treatment of Hepatitis C Virus Infection. Available from: [Link]

  • Sharma, P., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3439-3446. Available from: [Link]

  • Wang, M., et al. (2021). Current Strategies of Antiviral Drug Discovery for COVID-19. Frontiers in Molecular Biosciences, 8, 672023. Available from: [Link]

  • Nguyen, T. T., et al. (2023). ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega, 8(51), 48877-48888. Available from: [Link]

  • Journal of Pharmaceutical Research and Reports. (2025). Antiviral Drug Development in The Post-COVID Era: Innovations, Challenges, and Future Perspectives in Pharmacy. Available from: [Link]

  • Wang, M., et al. (2017). Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation. ACS Infectious Diseases, 3(3), 233-242. Available from: [Link]

  • IBT Bioservices. Guide to In Vitro Antiviral Testing. Available from: [Link]

  • Bio-protocol. (2016). Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. Available from: [Link]

  • Manivannan, S., & Deveraj, S. (2009). Advances in Antiviral Drug Discovery and Development: Part II. Expert Opinion on Drug Discovery, 4(5), 513-534. Available from: [Link]

  • Kim, H., et al. (2021). Time of addition assay to determine the antiviral activities of KRG.... ResearchGate. Available from: [Link]

  • Patsnap. (2025). How can we improve our antiviral drug development pipeline?. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • ResearchGate. (2018). Which is the best assay to check the maximum non-toxic dose of a new compound, to be tested for antiviral testing?. Available from: [Link]

  • Galarza, C., et al. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. PLoS ONE, 16(8), e0256358. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). Acta Pharmaceutica Sinica B, 12(4), 1835-1846. Available from: [Link]

  • ResearchGate. (2020). Synthesis and biological evaluation of 3- O -substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). PubMed. Available from: [Link]

  • Semantic Scholar. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Available from: [Link]

  • Li, Y., et al. (2022). Design, synthesis, and antiviral activities of myricetin derivatives containing pyridazinone. New Journal of Chemistry, 46(31), 15024-15033. Available from: [Link]

  • Zhang, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304-12323. Available from: [Link]

  • El-Hashash, M. A., et al. (2002). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. Indian Journal of Chemistry - Section B, 41B(12), 2663-2669. Available from: [Link]

  • Pervez, H., et al. (2016). Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][20][24]benzothiazin-2(4H)-yl)acetamides. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3589. Available from: [Link]

  • Van der Schaar, H. M., et al. (2023). N-Phenylpyridine-3-Carboxamide and 6-Acetyl-1H-Indazole Inhibit the RNA Replication Step of the Dengue Virus Life Cycle. Viruses, 15(2), 541. Available from: [Link]

  • Ylipaasto, P., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses, 15(3), 786. Available from: [Link]

  • ResearchGate. (2025). Design, Synthesis and In Silico Molecular Docking Study of N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives as Fibroblast growth factor 1 inhibitor. Available from: [Link]

  • Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

Sources

Application Note: Pharmacological Evaluation of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in Cancer Cell Lines

[1][3]

Introduction & Mechanistic Rationale

The molecule N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide represents a privileged scaffold in medicinal chemistry.[1] Its structural core mimics the nicotinamide moiety of NAD⁺, the co-substrate for PARP enzymes.[3]

Structural Causality[1][2]
  • The Warhead (3-Carboxamide): This group forms critical hydrogen bonds with Gly863 and Ser904 in the catalytic pocket of PARP1, competitively inhibiting the enzyme.

  • The Scaffold (Pyridazinone): Acts as a bioisostere to the phthalazinone core found in clinically approved drugs like Olaparib , providing rigid orientation for the pharmacophore.[2]

  • The Tail (N-Benzyl): Extends into the hydrophobic pocket (adenine-ribose binding site), improving affinity and selectivity over other NAD⁺-dependent enzymes.[2]

Mechanism of Action: Synthetic Lethality

In cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations), inhibition of PARP1 by this scaffold leads to the accumulation of single-strand breaks. These convert into toxic double-strand breaks during replication, triggering cell death via synthetic lethality .[1]

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the logical flow for validating this compound's activity, moving from cell-free enzymatic assays to complex cellular phenotypes.

ExperimentalWorkflowcluster_0Phase 1: Target Engagementcluster_1Phase 2: Cellular Phenotypecluster_2Phase 3: Therapeutic PotentialCompoundN-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamideEnzymaticCell-Free PARP1/2 Assay(IC50 Determination)Compound->EnzymaticBindingSurface Plasmon Resonance (SPR)(Kd Determination)Compound->BindingTrappingPARP Trapping Assay(Chromatin Fractionation)Enzymatic->TrappingIf IC50 < 100 nMViabilityClonogenic Survival Assay(BRCA+ vs BRCA-)Trapping->ViabilityFociγH2AX / RAD51 Foci(Immunofluorescence)Viability->FociValidate MechanismSynergyCombination Index (CI)(w/ Temozolomide or Cisplatin)Viability->SynergySensitization

Caption: Workflow for validating pyridazinone carboxamides, progressing from biochemical affinity to functional synthetic lethality.

Detailed Protocols

Protocol A: Differential Cytotoxicity Screen (Synthetic Lethality)

Objective: To determine if the compound selectively kills Homologous Recombination (HR)-deficient cells.[2]

Reagents:

  • Cell Lines: Isogenic pair recommended (e.g., DLD-1 BRCA2-/- vs. DLD-1 WT, or MCF7 vs. HCC1937).[1]

  • Compound: Dissolve N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in DMSO to 10 mM stock.

  • Assay: CellTiter-Glo (Promega) or Crystal Violet.[1][2]

Procedure:

  • Seeding: Seed cells in 96-well plates (optimum density: 1,000–3,000 cells/well) to ensure exponential growth over 5 days.

  • Dosing: After 24h, treat cells with a 9-point dilution series (e.g., 0.01 µM to 100 µM). Ensure final DMSO concentration is <0.5%.[1]

  • Incubation: Incubate for 5-7 days (continuous exposure). Note: PARP inhibitors are cytostatic; shorter assays (24-48h) often yield false negatives.[2]

  • Readout: Measure ATP or stain colonies.

  • Analysis: Calculate IC50 using non-linear regression (4-parameter logistic fit).

Self-Validation Check:

  • The BRCA-deficient line must show >10-fold sensitivity compared to the WT line.[1]

  • Include Olaparib (1 µM) as a positive control.[1][2]

Protocol B: PARP Trapping Assay (Chromatin Fractionation)

Rationale: The clinical efficacy of PARP inhibitors correlates with their ability to "trap" PARP enzymes on DNA, not just inhibit catalytic activity.[2]

Procedure:

  • Treatment: Treat cells (e.g., HeLa or MDA-MB-436) with the compound (1–10 µM) for 4 hours.[2] Use MMS (0.01%) as a DNA damage inducer during the last hour.[2]

  • Harvest: Wash cells with PBS.

  • Fractionation:

    • Lyse in Soluble Buffer (100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 10 mM PIPES pH 6.8, 1 mM EGTA, 0.2% Triton X-100). Centrifuge at 1300 x g (4°C, 5 min). -> Supernatant = Soluble Fraction.[1]

    • Wash pellet.[1]

    • Lyse pellet in Nuclear Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.1% SDS). Sonication may be required.[1] -> Supernatant = Chromatin-Bound Fraction.[1]

  • Western Blot: Probe both fractions for PARP1.

  • Result: An effective "trapper" will significantly increase the amount of PARP1 in the chromatin-bound fraction compared to MMS-only control.[1]

Data Presentation & Analysis

When reporting results for this scaffold, organize data to highlight selectivity and potency.

Table 1: Expected Activity Profile (Template)

Assay TypeMetricThreshold for "Hit"Biological Significance
Enzymatic (Cell-free) IC50 (PARP1)< 50 nMIndicates potent catalytic inhibition (NAD+ competition).[1][2]
Cellular Viability IC50 (BRCA-/-)< 1 µMIndicates cellular permeability and target engagement.[1][2]
Selectivity Index IC50(WT) / IC50(Mut)> 10Confirms synthetic lethality mechanism.[2]
Combination CI Value< 0.8Indicates synergy with DNA-damaging agents (e.g., Temozolomide).[2]
Selectivity Profiling (Critical for this Scaffold)

Since pyridazinone carboxamides can exhibit polypharmacology , it is crucial to screen against off-targets if the phenotype is unexpected:

  • FPR2 (Formyl Peptide Receptor 2): Some N-benzyl pyridazinones are agonists.[1][2] Test via Calcium Flux assay in HL-60 cells.

  • JNK2 (c-Jun N-terminal Kinase): Check phosphorylation of c-Jun via Western Blot.[1]

References

  • Synthesis and PARP Activity: El-Masry, G. et al. "Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold."[1] Bioorganic Chemistry, 2019.[4] [2]

  • Mechanistic Grounding: Lord, C.J. & Ashworth, A. "PARP inhibitors: Synthetic lethality in the clinic."[1] Science, 2017.[1] [2]

  • Scaffold Polypharmacology (FPR2): Cilibrizzi, A. et al. "Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists."[1][2][5] Molecules, 2021.[3][6]

  • MCT1 Inhibition Context: Halford, S.E.R. et al. "MCT1 Inhibition with AZD3965."[1] Clinical Cancer Research, 2023.

  • JNK2 Inhibition Context: Liao, J. et al. "Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27."[1] Journal of Medicinal Chemistry, 2023. [2]

Application Note: In Vivo Evaluation of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the in vivo evaluation of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide , a bioactive scaffold with significant potential in modulating inflammatory pathways (specifically JNK2/NF-κB) and neuroinflammation (TSPO/GABAergic modulation).

Target Class: JNK2 Inhibitor / Anti-Inflammatory / TSPO Ligand
Primary Indication: Acute Lung Injury (ALI), Sepsis, Neuroinflammation

Executive Summary & Mechanistic Rationale

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide represents a privileged scaffold in medicinal chemistry, structurally aligned with a class of c-Jun N-terminal kinase 2 (JNK2) inhibitors and Translocator Protein (TSPO) ligands . Recent studies (2023) have identified diphenyl-substituted analogues of this core as potent suppressors of the JNK2-NF-κB signaling axis, offering therapeutic efficacy in models of Acute Lung Injury (ALI) and sepsis.

Mechanism of Action (MOA)
  • Primary Target (JNK2 Inhibition): The pyridazinone-3-carboxamide core competitively binds to the ATP-binding pocket of JNK2. This blockade prevents the phosphorylation of c-Jun and downstream activation of the NF-κB pathway, thereby inhibiting the "cytokine storm" (TNF-α, IL-6) induced by LPS or oxidative stress.

  • Secondary Target (TSPO Modulation): The N-benzyl carboxamide pharmacophore is a classic bioisostere found in high-affinity TSPO ligands (e.g., PK11195 analogs). In the CNS, this compound may modulate microglial activation and steroidogenesis.

Signaling Pathway Visualization

JNK2_Pathway LPS LPS / Stress Stimuli TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (ASK1 -> MKK4/7) TLR4->MAPK JNK2 JNK2 (Target) MAPK->JNK2 cJun c-Jun Phosphorylation JNK2->cJun NFkB NF-κB Translocation JNK2->NFkB Crosstalk Compound N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Compound->JNK2 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) cJun->Cytokines Transcription NFkB->Cytokines

Caption: Proposed Mechanism of Action. The compound inhibits JNK2, blocking the downstream transcriptional activation of pro-inflammatory cytokines.

Chemical Properties & Formulation Protocol

The pyridazinone core is inherently lipophilic and crystalline, posing solubility challenges. A robust formulation is critical for consistent bioavailability.

ParameterSpecification
Molecular Formula C₁₂H₁₁N₃O₂
Molecular Weight ~229.24 g/mol
LogP (Predicted) ~1.8 – 2.5
Solubility Low in water; High in DMSO/DMA.
Standard Vehicle Formulation (IV/IP/PO)

Objective: Create a stable suspension/solution for dosing at 10–50 mg/kg.

  • Stock Solution: Dissolve 50 mg of compound in 1 mL of 100% DMSO . Vortex and sonicate at 37°C until clear.

  • Co-Solvent Addition: Slowly add 4 mL of PEG-400 (Polyethylene Glycol 400). Mix by inversion.

  • Aqueous Phase: Slowly add 5 mL of Sterile Saline (0.9% NaCl) or 5% Tween-80 in Saline while vortexing.

    • Final Composition:10% DMSO / 40% PEG-400 / 50% Saline .

    • Stability: Use within 4 hours of preparation. If precipitation occurs, switch to 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

In Vivo Pharmacokinetics (PK) Protocol

Before efficacy studies, the plasma half-life (


) and tissue distribution must be established.

Species: Male C57BL/6 Mice (8-10 weeks, 20-25g). Group Size: n=3 per timepoint.

Dosing Regimen
  • Intravenous (IV): 2 mg/kg (Tail vein).

  • Oral (PO) / Intraperitoneal (IP): 10 mg/kg.

Sampling Schedule
  • Blood: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.

  • Tissues (Terminal): Brain (if CNS indication), Lung (if ALI indication), Liver.

Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor parent ion

    
     fragment ions (benzyl cleavage).
    

Efficacy Protocol: LPS-Induced Acute Lung Injury (ALI)

This model validates the compound's anti-inflammatory potency via JNK2 inhibition.

Experimental Design
GroupTreatmentChallengeN
Vehicle Control Vehicle (IP)Saline (IT)6
Model (LPS) Vehicle (IP)LPS (IT)8
Low Dose Compound (10 mg/kg, IP)LPS (IT)8
High Dose Compound (30 mg/kg, IP)LPS (IT)8
Positive Control Dexamethasone (5 mg/kg, IP)LPS (IT)6

IT = Intratracheal; IP = Intraperitoneal

Step-by-Step Workflow
  • Pre-Treatment: Administer the test compound (IP) 1 hour prior to LPS challenge to assess prophylactic potential.

  • LPS Challenge:

    • Anesthetize mice (Isoflurane).

    • Instill LPS (Escherichia coli O111:B4) intratracheally at 5 mg/kg (dissolved in 50 µL saline).

    • Keep mice upright for 30s to ensure distribution.

  • Observation: Monitor for 6–24 hours.

  • Termination & Sampling (T = 6h or 24h):

    • Bronchoalveolar Lavage Fluid (BALF): Cannulate trachea, wash lungs with 0.8 mL PBS x 3.

    • Lung Tissue: Harvest right lobe for Western Blot (JNK/p-JNK), left lobe for Histology (H&E).

Readouts & Endpoints
  • BALF Analysis:

    • Cell Count: Total neutrophils and macrophages (Giemsa stain).

    • Cytokines: ELISA for TNF-α, IL-6, IL-1β.

    • Protein: BCA assay (marker of vascular leakage).

  • Histology: Lung injury score (alveolar wall thickening, infiltration).

  • Molecular: Western Blot for p-JNK / Total JNK and p-p65 / Total p65 (NF-κB).

Efficacy Protocol: Neuroinflammation (Optional CNS)

If the PK study shows brain penetrance (Brain/Plasma ratio > 0.3), evaluate neuroprotective effects.

  • Model: LPS-induced Neuroinflammation (Systemic).

  • Dose: 10, 30 mg/kg IP.

  • Challenge: LPS (1 mg/kg IP).

  • Endpoint: Microglial activation (Iba-1 staining) in the Hippocampus and Cortex at 24h.

Safety & Toxicity Monitoring

Given the JNK2 target, monitor for potential hepatotoxicity or immune suppression.

  • Body Weight: Daily measurement.

  • Liver Enzymes: ALT/AST levels in serum at 24h and 7 days (in sub-chronic studies).

  • Behavior: Open Field Test (to rule out sedation/GABAergic off-target effects).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Formulation & PK cluster_1 Phase 2: Efficacy (ALI Model) cluster_2 Phase 3: Analysis Step1 Solubility Check (DMSO/PEG400) Step2 PK Study (n=3) IV vs PO/IP Step1->Step2 Step3 Determine Tmax & T1/2 Step2->Step3 Step4 Pre-treatment (-1 hr) Step3->Step4 Step5 LPS Challenge (T=0) Step4->Step5 Step6 Termination (T=6h / 24h) Step5->Step6 Step7 BALF: Cytokines/Cells Step6->Step7 Step8 Tissue: p-JNK/Histology Step6->Step8

Caption: Experimental workflow from formulation to efficacy readout.

References

  • Zhang, Y., et al. (2023). "Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2." Journal of Medicinal Chemistry. Link

  • Chambon, J. P., et al. (1985). "An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site."[1] PNAS.[1] Link

  • Rupprecht, R., et al. (2010). "Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders." Nature Reviews Drug Discovery. Link

  • Wermuth, C. G. (2004). "Pyridazinone derivatives: A versatile scaffold in medicinal chemistry." Med. Chem. Reviews. Link (General Reference for Scaffold)

Sources

cell-based assays for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Assays for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Derivatives

Executive Summary

This Application Note details the protocol architecture for evaluating N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide and its structural analogs. While the pyridazinone scaffold has historically been explored for various indications, recent medicinal chemistry campaigns have validated this specific chemotype as a potent Formyl Peptide Receptor 2 (FPR2/ALX) agonist [1, 2].

FPR2 is a G-protein-coupled receptor (GPCR) critical for the resolution of inflammation .[1] Unlike varying cyclooxygenase inhibitors that merely suppress inflammation, FPR2 agonists actively promote the return to homeostasis (pro-resolving activity). Consequently, the assays described herein focus on Gq-coupled signaling (Calcium flux) , Chemotaxis , and Anti-inflammatory transcriptional suppression .

Key Applications:

  • Primary Screening: High-throughput Calcium Mobilization (FLIPR).

  • Functional Validation: Neutrophil/Monocyte Chemotaxis.

  • Mechanism of Action: Inhibition of NF-

    
    B nuclear translocation.
    

Biological Mechanism & Signaling Pathway[2][3][4][5]

The N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold mimics the pharmacophore of endogenous resolving lipids (e.g., Lipoxin A4) or peptides (e.g., Annexin A1). Upon binding to FPR2, the compound induces a conformational change triggering a specific signaling cascade.

Signaling Logic:

  • Ligand Binding: The pyridazinone core occupies the transmembrane pocket, while the N-benzyl moiety interacts with extracellular loops to dictate selectivity against the homologous FPR1 [3].

  • G-Protein Activation: Recruitment of

    
     and 
    
    
    
    proteins.
  • Second Messengers: Activation of Phospholipase C (PLC) leads to IP3 generation and rapid intracellular

    
     release.
    
  • Functional Outcome: Cytoskeletal rearrangement (chemotaxis) and transcriptional modulation (reduced cytokine release).

FPR2_Signaling Ligand N-benzyl-pyridazinone (Ligand) FPR2 FPR2 Receptor (GPCR) Ligand->FPR2 Binding G_prot G-Protein (Gi/Gq) FPR2->G_prot Activation PLC PLC-beta G_prot->PLC Stimulation NFkB NF-kB Suppression (Anti-inflammatory) G_prot->NFkB Downstream Signaling IP3 IP3 PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binding Ca Ca2+ Release (Cytosolic) ER->Ca Efflux Chemotaxis Actin Polymerization (Chemotaxis) Ca->Chemotaxis Cytoskeletal Changes

Figure 1: Signal transduction pathway for FPR2 agonists.[2] The pyridazinone ligand triggers G-protein coupling, resulting in calcium mobilization and functional immunomodulation.

Protocol A: High-Throughput Calcium Mobilization Assay

This is the primary screen for determining


 values. FPR2 agonists induce a transient spike in cytosolic calcium.

Cell Model: CHO-K1 cells stably transfected with human FPR2 (hFPR2) or HL-60 cells differentiated into neutrophil-like phenotype (using 1.3% DMSO for 5-7 days).

Materials:
  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4 + 0.1% BSA (Probenecid 2.5 mM is optional to prevent dye efflux).

  • Controls:

    • Positive: WKYMVM peptide (

      
       nM).
      
    • Negative: Vehicle (0.1% DMSO).

    • Antagonist: WRW4 (to confirm specificity).

Step-by-Step Methodology:
  • Seeding: Plate hFPR2-CHO cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Loading Buffer (Fluo-4 AM, 4 µM final).

    • Incubate 45 mins at 37°C, then 15 mins at room temperature (RT) to minimize artifacts.

  • Compound Preparation:

    • Prepare N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide as a 10 mM stock in DMSO.

    • Perform 1:3 serial dilutions in Assay Buffer (HBSS).

  • Data Acquisition (FLIPR/FlexStation):

    • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 20 seconds.

    • Injection: Add 20 µL of compound (5x concentration) automatically.

    • Read: Measure peak fluorescence for 120 seconds.

  • Analysis:

    • Calculate

      
      .
      
    • Fit data to a 4-parameter logistic equation to derive

      
      .
      

Self-Validation Check: The Z' factor for the assay must be > 0.5. If the positive control (WKYMVM) fails to elicit a >3-fold signal increase over background, check cell receptor expression levels via flow cytometry.

Protocol B: Neutrophil Chemotaxis Assay

Calcium flux proves receptor engagement, but chemotaxis proves functional biology (recruitment of immune cells).

Chamber System: Modified Boyden Chamber (e.g., ChemoTx or Transwell, 3 µm pore size).

Methodology:
  • Cell Prep: Isolate primary human neutrophils from whole blood or use differentiated HL-60 cells. Resuspend at

    
     cells/mL in chemotaxis buffer (RPMI 1640 + 0.1% BSA).
    
  • Compound Loading:

    • Place 30 µL of the test compound (N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide) in the lower chamber wells.

    • Include a "Chemokinesis Control" (compound in both upper and lower wells) to distinguish random movement from directional migration.

  • Cell Addition: Place the filter membrane and add 50 µL of cell suspension to the upper chamber.

  • Migration: Incubate for 60-90 minutes at 37°C.

  • Quantification:

    • Remove non-migrated cells from the top of the filter.

    • Centrifuge the plate to pellet migrated cells in the lower chamber.

    • Quantify using CellTiter-Glo (ATP luminescence) or Calcein-AM.

Interpretation: A bell-shaped dose-response curve is typical for chemotactic agonists. High concentrations often desensitize the receptor, leading to reduced migration (homologous desensitization) [4].

Protocol C: Anti-Inflammatory Reporter Assay (NF- B)

To verify the "resolution" properties, we measure the compound's ability to inhibit LPS-induced inflammation.[2]

Cell Model: THP1-Blue™ (InvivoGen) - Monocytes stably expressing an NF-


B-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.
Workflow:
  • Stimulation: Plate THP1-Blue cells (

    
    /well).
    
  • Pre-treatment: Add test compound (0.1 - 10 µM) and incubate for 30 minutes.

  • Induction: Add LPS (Lipopolysaccharide) at 100 ng/mL to stimulate TLR4/NF-

    
    B pathway.
    
  • Incubation: 24 hours at 37°C.

  • Detection:

    • Collect 20 µL of supernatant.

    • Add to QUANTI-Blue™ detection reagent.

    • Incubate 1-3 hours.

    • Measure Absorbance at 620-655 nm.

Expected Result: Effective FPR2 agonists should dose-dependently reduce the SEAP signal (LPS-induced NF-


B activation), confirming the anti-inflammatory mechanism [5].

Data Summary & Reference Values

The following table summarizes expected potency ranges for validated pyridazinone-based FPR2 ligands.

Compound IDScaffold TypeFPR2

(Ca Flux)
FPR1 SelectivityActivity Profile
Test Compound N-benzyl-pyridazinone-3-carboxamideExpected: 50 - 500 nM > 100-foldMixed Agonist
Cmpd 43 Pyrazolone/Pyridazinone analog~20 nMLowDual FPR1/2 Agonist
WKYMVM Peptide Control0.5 - 2 nMModeratePan-Agonist
J27 Diphenyl-pyridazinoneN/A (JNK2 Target)N/AAnti-inflammatory*

*Note: Recent literature (2023) identifies specific "diphenyl" analogs (J27) as JNK2 inhibitors.[3] Ensure your specific N-benzyl derivative is validated for FPR2 vs. JNK2 activity based on exact substitution patterns [6].

References

  • Crocetti, L., et al. (2013). "Further studies on 2-arylacetamide pyridazin-3(2H)-ones: design, synthesis and evaluation of 4,6-disubstituted analogues as formyl peptide receptors (FPRs) agonists." European Journal of Medicinal Chemistry. Link

  • Vergelli, C., et al. (2017). "Pyridazin-3(2H)-one derivatives as potent and selective FPR1 agonists." ChemMedChem. Link

  • Crocetti, L., et al. (2021).[4] "Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis." Molecules. Link

  • Schepetkin, I. A., et al. (2014). "Small molecule antagonists and agonists of formyl peptide receptors: a critical review." Current Medicinal Chemistry. Link

  • Schepetkin, I. A., et al. (2022). "Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity."[1][2][5][3][4][6][7] Molecules. Link

  • Liao, J., et al. (2023).[5][3] "Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2." Journal of Medicinal Chemistry. Link

Sources

Application Notes and Protocols for High-Throughput Screening of Pyridazinone Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyridazinone Scaffold

The pyridazinone core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in molecules with a wide array of pharmacological activities.[1][2] Structurally, the pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group, offers a unique combination of hydrogen bond donors and acceptors. This arrangement facilitates interactions with a variety of biological targets.[1] Pyridazinone derivatives have demonstrated a remarkable spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular-protective properties.[3][4] This versatility makes pyridazinone libraries a rich source for drug discovery campaigns aimed at identifying novel therapeutic agents.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets.[5][6] By employing automation, miniaturized assays, and sensitive detection methods, HTS can quickly identify "hits"—compounds that modulate the activity of a target protein or pathway.[7] These hits serve as the starting point for further medicinal chemistry efforts to develop potent and selective drug candidates.[8] This guide provides a comprehensive overview and detailed protocols for conducting HTS campaigns with pyridazinone libraries, from initial assay development to hit validation.

Part 1: Assay Development and Optimization: The Foundation of a Successful Screen

The success of any HTS campaign hinges on the development of a robust and reliable assay.[9] The choice of assay format—biochemical or cell-based—depends on the nature of the biological target and the desired information.

Biochemical Assays: Targeting Purified Proteins

Biochemical assays utilize purified enzymes, receptors, or other proteins to directly measure the effect of a compound on its activity.[6] These assays are often preferred for primary screening due to their simplicity, lower cost, and reduced potential for off-target effects.

Protocol 1: Fluorescence-Based Biochemical Assay for a Kinase Target

This protocol describes a common fluorescence-based assay to screen for inhibitors of a purified kinase, a frequent target for pyridazinone derivatives.

Principle: The assay measures the amount of ATP consumed during the kinase reaction. A proprietary reagent is used that selectively detects ADP, producing a fluorescent signal that is proportional to kinase activity. Inhibitors will reduce the fluorescent signal.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Pyridazinone library (typically 10 mM in DMSO)

  • 384-well, low-volume, white, opaque plates

  • Automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the pyridazinone library into the wells of a 384-well plate. Also, include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its substrate in assay buffer. Dispense 5 µL of this mix into each well.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final compound concentration is typically 10 µM.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Quality Control:

The quality of the HTS assay is assessed using the Z'-factor, which is calculated from the signals of the positive and negative controls.[10]

  • Z'-factor = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10]

ParameterValueDescription
Plate Format384-wellStandard for HTS to conserve reagents and increase throughput.
Assay Volume10 µLMiniaturized volume to reduce costs.
Compound Conc.10 µMTypical starting concentration for primary screening.
Incubation Time60 minOptimized to ensure sufficient signal and remain in the linear range of the assay.
Z'-Factor> 0.5A statistical measure of assay quality.
Cell-Based Assays: Screening in a More Physiological Context

Cell-based assays provide a more biologically relevant environment for screening, as compounds are tested for their effects on cellular pathways and processes.[9][11] These assays can identify compounds that act on a target within its native cellular context, as well as those with good cell permeability.

Protocol 2: Cell Viability Assay to Identify Anti-proliferative Pyridazinones

This protocol outlines a common method to screen for pyridazinone compounds that inhibit the proliferation of cancer cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[12]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Pyridazinone library (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 384-well, white, clear-bottom plates

  • Automated liquid handler

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed 2,000 cells in 40 µL of culture medium into each well of a 384-well plate. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Addition: Add 100 nL of each pyridazinone compound to the wells. Include DMSO-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Part 2: The High-Throughput Screening Workflow

A typical HTS campaign follows a well-defined workflow, from the initial large-scale screen to the confirmation and characterization of active compounds.[13]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Identification cluster_2 Hit Confirmation & Validation cluster_3 Lead Generation Primary_Screen Screen entire library at a single concentration (e.g., 10 µM) Data_Analysis Normalize data and identify initial 'hits' based on activity threshold Primary_Screen->Data_Analysis Raw Data Dose_Response Test hits at multiple concentrations to determine IC50/EC50 Data_Analysis->Dose_Response Primary Hits Orthogonal_Assay Confirm activity in a different assay format to rule out artifacts Dose_Response->Orthogonal_Assay Confirmed Hits SAR_Studies Synthesize and test analogs to establish Structure-Activity Relationship Orthogonal_Assay->SAR_Studies Validated Hits

Caption: High-Throughput Screening (HTS) Workflow.

Part 3: Data Analysis and Hit Validation: Separating Signal from Noise

HTS generates vast amounts of data that require careful analysis to identify true "hits" and eliminate false positives.[14][15]

Primary Data Analysis

The raw data from the plate reader is first normalized to account for plate-to-plate and well-to-well variability. A common method is to normalize the data to the negative (DMSO) and positive controls on each plate. The percent inhibition for each compound can then be calculated:

  • % Inhibition = 100 * (1 - (Signal_compound - Mean_positive) / (Mean_negative - Mean_positive))

A "hit" is typically defined as a compound that produces a percent inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Hit Confirmation and Dose-Response Analysis

Compounds identified as hits in the primary screen are re-tested in the same assay to confirm their activity. Confirmed hits are then tested in a dose-response format, where the compound is serially diluted to determine its potency (IC₅₀ or EC₅₀ value).[15]

Orthogonal and Counter-Screens

To eliminate false positives that may arise from assay artifacts (e.g., compound fluorescence), confirmed hits should be tested in an orthogonal assay that uses a different detection method.[16] For example, if the primary screen was a fluorescence-based assay, an orthogonal assay could be based on absorbance or mass spectrometry.

Counter-screens are also crucial to assess the selectivity of the hits. For instance, if screening for an inhibitor of a specific kinase, a counter-screen against a panel of related kinases would be performed to identify compounds that are selective for the target of interest.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

Validated hits from the HTS campaign serve as the starting point for medicinal chemistry efforts. The goal is to synthesize and test analogs of the hit compounds to establish a structure-activity relationship (SAR).[17] This iterative process aims to improve the potency, selectivity, and drug-like properties of the initial hits, ultimately leading to the identification of a lead compound for further preclinical development.

SAR_Cycle HTS_Hit Validated HTS Hit Synthesis Synthesize Analogs HTS_Hit->Synthesis Screening Screen Analogs Synthesis->Screening SAR_Analysis Analyze SAR Screening->SAR_Analysis SAR_Analysis->Synthesis Iterative Optimization Lead_Compound Lead Compound SAR_Analysis->Lead_Compound Improved Potency & Selectivity

Caption: Structure-Activity Relationship (SAR) Cycle.

Conclusion

High-throughput screening of pyridazinone libraries offers a powerful approach to discover novel chemical entities with therapeutic potential. A successful HTS campaign requires careful assay development, rigorous data analysis, and a systematic hit validation process. The protocols and workflows outlined in this guide provide a framework for researchers to effectively screen pyridazinone libraries and identify promising starting points for drug discovery programs.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3782.
  • Saggioro, F., Smania, G., Moro, S., & Garonzi, M. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 25(19), 4496.
  • Kumar, A., & Sharma, S. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Singh, P., & Kaur, M. (2017). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Drug Discovery Technologies, 14(2), 99-113.
  • ATCC. (n.d.). High Throughput Screening (HTS).
  • Erlanson, D. A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2135-2139.
  • Kovalevská, V., Humpolíčková, J., & Konvalinka, J. (2020).
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Kovalevská, V., Humpolíčková, J., & Konvalinka, J. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. Scientific Reports, 10(1), 18512.
  • Singh, S., & Singh, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 146-149.
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
  • An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(3), 253-264.
  • Macarron, R., & Hertzberg, R. P. (2011). Cell-based assays for high-throughput screening. Methods in Molecular Biology, 716, 1-14.
  • Gul, S., & Hadian, K. (2012). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Pharmacological and Toxicological Methods, 66(2), 115-123.
  • Wikipedia. (n.d.). High-throughput screening.
  • UCSF Small Molecule Discovery Center. (n.d.). High-Throughput Screening Steps.
  • Mrksich, M., & Scholle, M. D. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • Di Martino, R. M. C., & Maccarone, M. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7545.
  • Kluge, A., & Kramer, A. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Future Medicinal Chemistry, 8(18), 2247-2264.
  • Sygnature Discovery. (n.d.). High Throughput Screening.
  • Stanbery, L., & Matson, J. S. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2761-2771.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • HiTSeekR. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e126.
  • Sbardella, G., & Castellano, S. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1137-1144.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries.
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
  • Johnson, T. O., & Stout, S. L. (2012). Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. Journal of Biomolecular Screening, 17(4), 485-495.
  • ChemDiv. (n.d.). High throughput screening (HTS). Biological screening.
  • Sbardella, G., & Castellano, S. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1137-1144.
  • Rossé, G. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4(3), 177-191.
  • Al-Ghorbani, M., Al-Salahi, R., & Al-Omar, M. A. (2023).

Sources

Application Note: Pyridazinone Scaffolds in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Photosynthetic Pathways and Fungal Respiration

Abstract

Pyridazinone derivatives represent a privileged scaffold in agrochemical discovery, exhibiting a dichotomy in their mode of action (MoA) based on substituent topography. In herbicidal applications, they function primarily as either Photosystem II (PSII) inhibitors (e.g., chloridazon) or Phytoene Desaturase (PDS) inhibitors (e.g., norflurazon), leading to distinct phenotypic outcomes—necrosis versus photobleaching. Conversely, in fungicidal development, pyridazinones are emerging as potent inhibitors of mitochondrial respiration (complex II/succinate dehydrogenase) and lipid biosynthesis. This guide provides a technical roadmap for researchers to screen, validate, and optimize pyridazinone libraries, detailing specific protocols for chlorophyll fluorescence, carotenoid profiling, and antifungal microdilution assays.

Mechanism of Action (MoA) & Structural Logic

The biological activity of the 3(2H)-pyridazinone core is dictated by the nature of the substituents at the N-2, C-4, and C-5 positions.

1.1 Herbicidal MoA: The PSII vs. PDS Bifurcation
  • Photosystem II (PSII) Inhibition:

    • Target: The D1 protein (Qb-binding niche) in the thylakoid membrane.

    • Mechanism: These compounds compete with plastoquinone for the binding site, blocking electron transport from Q_A to Q_B. This stops CO₂ fixation and generates reactive oxygen species (ROS), causing lipid peroxidation and rapid necrosis.

    • Key Structural Feature: Often associated with a phenyl group at N-2 and specific halogen/amino substitutions at C-4/C-5 (e.g., Chloridazon).

  • Phytoene Desaturase (PDS) Inhibition:

    • Target: The enzyme PDS in the carotenoid biosynthetic pathway.[1][2]

    • Mechanism: Inhibition prevents the conversion of colorless phytoene to

      
      -carotene. Without colored carotenoids (like 
      
      
      
      -carotene) to quench triplet chlorophyll and singlet oxygen, the photosynthetic apparatus is destroyed by photo-oxidation.
    • Phenotype: New growth appears white or translucent (bleaching).

    • Key Structural Feature: Often involves a meta-trifluoromethyl phenyl group at N-2 (e.g., Norflurazon).

1.2 Fungicidal MoA
  • Respiratory Inhibition: Pyridazinones can act as Succinate Dehydrogenase Inhibitors (SDHI), disrupting the tricarboxylic acid (TCA) cycle and mitochondrial electron transport.

  • Biosynthetic Targets: Recent studies implicate inhibition of glucan synthase or specific fatty acid desaturases, compromising cell wall integrity and membrane fluidity.

Visualization of Mode of Action

Pyridazinone_MoA

Application Note: Herbicidal Efficacy Screening
3.1 Protocol A: Chlorophyll Fluorescence Assay (PSII Inhibition)

Purpose: Rapidly identify if a pyridazinone analog inhibits PSII electron transport. This is non-destructive and can be performed in vivo.

Materials:

  • Pulse-Amplitude Modulated (PAM) Fluorometer (e.g., Walz PAM-2500 or FluorCam).

  • Plant material: 3-4 week old Arabidopsis thaliana or Amaranthus retroflexus.

  • Dark adaptation clips.

Methodology:

  • Treatment: Spray plants with the test compound (dissolved in acetone/water + 0.1% Tween 20) at varying rates (e.g., 100, 500, 1000 g/ha). Include a solvent control and a positive control (Diuron or Chloridazon).

  • Dark Adaptation: 24 hours post-treatment, place leaf clips on the youngest fully expanded leaves. Keep plants in total darkness for 20–30 minutes to oxidize the Q_A pool.

  • Measurement:

    • Apply a weak measuring light (< 1 µmol photons m⁻² s⁻¹) to measure minimal fluorescence (

      
      ).
      
    • Apply a saturating light pulse (> 3000 µmol photons m⁻² s⁻¹, 0.8s) to measure maximal fluorescence (

      
      ).
      
  • Calculation: Determine the maximum quantum yield of PSII:

    
    
    
  • Interpretation:

    • Healthy plants:

      
      .
      
    • PSII Inhibition:

      
       (often < 0.4 for strong inhibitors). A decrease indicates the reaction center is closed or damaged.
      
3.2 Protocol B: Carotenoid Profiling via HPLC (PDS Inhibition)

Purpose: Confirm PDS inhibition by detecting the accumulation of phytoene (colorless precursor) and depletion of


-carotene.

Materials:

  • HPLC System with Photodiode Array (PDA) Detector.

  • Column: C30 Reverse Phase (e.g., YMC Carotenoid), 4.6 x 250 mm.

  • Solvents: Methanol (A), Methyl tert-butyl ether (MTBE) (B).

  • Extraction Solvent: Acetone/Hexane (1:1 v/v).

Methodology:

  • Tissue Harvest: Collect bleached tissue from treated plants (7 days post-treatment).

  • Extraction:

    • Grind 100 mg tissue in liquid nitrogen.

    • Add 1 mL extraction solvent, vortex, and centrifuge (10,000 x g, 5 min).

    • Collect supernatant and dry under N₂ stream. Resuspend in 100 µL MTBE.

  • HPLC Conditions:

    • Gradient: 0-20 min (80% A to 20% A). Flow rate: 1.0 mL/min.

    • Detection: 286 nm (Phytoene), 450 nm (

      
      -carotene/Lutein).
      
  • Data Analysis:

    • PDS Inhibitor Signature: Appearance of a massive peak at 286 nm (Phytoene) which is absent in controls, concurrent with the disappearance of peaks at 450 nm.

Application Note: Fungicidal Activity Profiling
4.1 Protocol C: Microdilution Broth Assay (MIC Determination)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) against phytopathogens (e.g., Fusarium oxysporum, Botrytis cinerea).

Materials:

  • 96-well sterile microplates.

  • Media: Potato Dextrose Broth (PDB) or RPMI 1640 (for Candida spp.).

  • Inoculum: Spore suspension (

    
     spores/mL).
    
  • Indicator: Resazurin (Alamar Blue) for cell viability visualization.

Methodology:

  • Compound Preparation: Prepare 100x stock solutions of pyridazinone analogs in DMSO.

  • Dilution Series: Add 100 µL of media to all wells. Perform serial 2-fold dilutions of the test compound across the plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of spore suspension to each well. Final volume = 200 µL. Final DMSO concentration < 1%.

  • Incubation: Incubate at 25°C (fungi) or 35°C (yeast) for 24–48 hours.

  • Readout:

    • Visual: The lowest concentration with no visible mycelial growth is the MIC.

    • Colorimetric: Add 20 µL Resazurin. Incubate 4 hours. Blue = No growth (inhibition); Pink = Growth (metabolic reduction).

Data Presentation & Analysis

Table 1: Comparative Efficacy Metrics for Pyridazinone Screening

ParameterPSII Inhibitor (e.g., Chloridazon)PDS Inhibitor (e.g., Norflurazon)Fungicide (e.g., SDHI-like)
Primary Target D1 Protein (QB site)Phytoene DesaturaseSuccinate Dehydrogenase
Visual Symptom Necrosis / BrowningWhite/Pink BleachingGrowth Arrest
Fv/Fm Response Rapid Decrease (< 24h)Delayed Decrease (> 72h)No direct effect
HPLC Marker Normal pigment profile (until death)Phytoene Accumulation N/A
Resazurin Assay N/AN/APrevents reduction (Blue)
Experimental Workflow Diagram

Workflow

References
  • Sandmann, G., et al. (1996).[3] "A new non-radioactive assay of phytoene desaturase to evaluate bleaching herbicides."[3] Zeitschrift für Naturforschung C, 51(7-8), 534-538.[3] Link

  • Ma, X., et al. (2024).[4] "Pyridazine and pyridazinone compounds in crops protection: a review." Molecular Diversity, 29, 5085–5100.[4] Link

  • Asif, M., & Tauquir Alam, A. (2020).[5] "Pyridazinone Compounds: A Mini review on their antifungal activities." International Journal of New Chemistry, 7(4), 303-317.[5][6] Link

  • Maxwell, K., & Johnson, G. N. (2000). "Chlorophyll fluorescence—a practical guide." Journal of Experimental Botany, 51(345), 659–668. Link

  • Ridley, S. M. (1982). "Carotenoids and herbicide action."[3] Carotenoid Chemistry and Biochemistry, 353-369. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Cytotoxicity of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide and encountering challenges related to its cytotoxicity. This document provides in-depth troubleshooting, experimental protocols, and strategic guidance to help you understand, manage, and reduce the cytotoxic effects of this compound class in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cytotoxicity of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

Q1: Why is my N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide derivative showing high cytotoxicity?

Pyridazinone derivatives are known to possess a wide range of biological activities, including potent anti-cancer effects, which are often associated with cytotoxicity.[1][2] The observed cytotoxicity of your specific compound could be due to several factors, including its mechanism of action (e.g., induction of apoptosis), off-target effects, or experimental artifacts.[3][4]

Q2: What is the likely mechanism of cytotoxicity for this class of compounds?

While the exact mechanism can be compound-specific, studies on similar pyridazinone scaffolds suggest that cytotoxicity can be mediated through the induction of apoptosis (programmed cell death).[4][5] Some derivatives have been shown to cause an increase in reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[6][7]

Q3: Can I reduce the cytotoxicity by modifying the chemical structure?

Yes, structure-activity relationship (SAR) studies on pyridazinone derivatives indicate that modifications to the N-benzyl group, the pyridazinone core, and the carboxamide moiety can significantly impact cytotoxicity.[2][8] For instance, introducing specific linkers or altering substituents on the benzyl ring can modulate the cytotoxic profile.[6]

Q4: My results are inconsistent between experiments. What could be the cause?

Inconsistent results in cytotoxicity assays can stem from various sources, including cell health and passage number, reagent preparation and storage, and the final concentration of the solvent (e.g., DMSO) used to dissolve the compound.[9][10] It is crucial to standardize your experimental procedures to ensure reproducibility.

II. Troubleshooting Guides for In Vitro Cytotoxicity Assays

This section provides detailed troubleshooting for common issues encountered during in vitro cytotoxicity experiments.

Guide 1: High Background Signal in Cell Viability Assays (e.g., MTT, Resazurin)

A high background signal can obscure the true effect of your compound.

Potential Causes and Solutions:

Cause Troubleshooting Steps
Microbial Contamination Visually inspect your cell culture plates for any signs of bacterial or yeast contamination. Contaminants can metabolize the assay reagents, leading to false-positive signals.[9][11]
Media Components Phenol red in culture medium can interfere with absorbance readings. Consider using a phenol red-free medium for the duration of the assay.[9] Components in serum can also contribute to background signals. If possible, use a serum-free medium during the assay incubation.[11]
Reagent Instability Protect reagents like MTT and resazurin from light to prevent spontaneous reduction. Prepare fresh reagents and avoid repeated freeze-thaw cycles.[11][12]
Guide 2: Low or No Signal in Cytotoxicity Assays

This issue can arise from several factors related to both the cells and the assay itself.

Potential Causes and Solutions:

Cause Troubleshooting Steps
Suboptimal Cell Density If the cell number is too low, the signal generated may be below the detection limit of the assay. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[13]
Incorrect Incubation Times The cytotoxic effect of your compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal exposure duration.[14]
Reagent Issues Ensure that your assay reagents are properly prepared and stored. For MTT assays, confirm that the formazan crystals are fully solubilized before reading the absorbance.[11]
Guide 3: Compound Precipitation or Low Solubility

Hydrophobic compounds can precipitate in aqueous culture media, leading to inaccurate results.

Potential Causes and Solutions:

Cause Troubleshooting Steps
Poor Aqueous Solubility Determine the solubility limit of your compound in the culture medium. If precipitation is observed, consider using a lower concentration range or a different solvent system.
Solvent Concentration While DMSO is a common solvent, final concentrations above 0.5% can induce cytotoxicity. Keep the DMSO concentration consistent across all wells and as low as possible.[9]
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing their bioavailability. Consider reducing the serum concentration during compound exposure, ensuring cell viability is not compromised.[14]

III. Strategic Approaches to Reduce Cytotoxicity

This section outlines rational design strategies for modifying N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide to reduce its cytotoxicity while potentially retaining desired therapeutic activity.

Strategy 1: Modification of the N-Benzyl Moiety

The N-benzyl group is a key area for modification to modulate cytotoxicity.

  • Rationale: SAR studies on related N-benzyl quinolone carboxamides have shown that substitutions on the benzyl ring can significantly alter cytotoxic activity and selectivity.[8]

  • Proposed Modifications:

    • Introduce Electron-Donating or Withdrawing Groups: Systematically add electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CF₃, -Cl) to the ortho, meta, and para positions of the benzyl ring.[8]

    • Vary Steric Bulk: Introduce bulky substituents to probe steric hindrance effects in the binding pocket of the target protein.

Strategy 2: Alterations to the Carboxamide Linker

The carboxamide linker can be modified to change the compound's flexibility and interactions.

  • Rationale: Introducing a different linker, such as a piperazinyl group, between the pyridazinone core and a phenyl ring has been shown to reduce cytotoxicity in some derivatives.[2][6][7]

  • Proposed Modifications:

    • Insert a Flexible Linker: Synthesize analogs with a piperazine or other flexible linkers between the pyridazinone core and the benzyl group.

    • Modify the Amide: Replace the secondary amide with a tertiary amide or explore other bioisosteric replacements.

Strategy 3: Substitution on the Pyridazinone Ring

Modifications to the pyridazinone core can influence the overall electronic and steric properties of the molecule.

  • Rationale: The substitution pattern on the pyridazinone ring is critical for biological activity. Even small changes can lead to significant differences in cytotoxicity.[3][15]

  • Proposed Modifications:

    • Introduce Substituents at Unoccupied Positions: Explore the introduction of small alkyl or halogen groups at available positions on the pyridazinone ring.

    • Bioisosteric Replacement: Consider replacing the oxo group with a thione to create a thiopyridazinone derivative, which may alter the compound's cytotoxic profile.

IV. Experimental Protocols

This section provides detailed protocols for key experiments.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability.[13][14]

Materials:

  • Cells in culture

  • 96-well tissue culture plates

  • Complete culture medium

  • N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (and analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Replace the existing medium with medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay can determine if cytotoxicity is mediated by apoptosis.[5]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

  • Staining: Resuspend cells in binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

V. Visualizations

Workflow for Troubleshooting Cytotoxicity Assays

G start High Cytotoxicity Observed check_controls Review Controls: - Vehicle Control - Untreated Control start->check_controls check_controls->start Control Issues troubleshoot_assay Troubleshoot Assay: - High Background? - Low Signal? - Compound Precipitation? check_controls->troubleshoot_assay Controls OK confirm_cytotoxicity Cytotoxicity Confirmed troubleshoot_assay->confirm_cytotoxicity confirm_cytotoxicity->troubleshoot_assay No mechanism_study Investigate Mechanism: - Apoptosis Assay - ROS Detection confirm_cytotoxicity->mechanism_study Yes sar_study Perform SAR Studies: - Modify N-Benzyl Group - Alter Linker - Substitute Pyridazinone Ring mechanism_study->sar_study evaluate_analogs Evaluate Analogs for Reduced Cytotoxicity sar_study->evaluate_analogs end Optimized Compound evaluate_analogs->end

Caption: A flowchart for troubleshooting and addressing high cytotoxicity.

Proposed Mechanism of Cytotoxicity

G compound N-benzyl-6-oxo-1,6- dihydropyridazine-3-carboxamide cell Target Cell compound->cell ros Increased ROS cell->ros apoptosis Apoptosis Induction ros->apoptosis caspase Caspase Activation apoptosis->caspase cell_death Cell Death caspase->cell_death

Caption: A potential pathway for compound-induced cytotoxicity.

VI. References

  • A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PMC. [Link]

  • HiPer® MTT Cell Assay Teaching Kit. HiMedia Laboratories. [Link]

  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI. [Link]

  • The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Taylor & Francis Online. [Link]

  • Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Bentham Science. [Link]

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a P - Unich. Unich. [Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. MDPI. [Link]

  • Structure-activity relationship. ResearchGate. [Link]

  • Synthesis of N-benzyl pyridazinone Derivatives 4a-d. ResearchGate. [Link]

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity Against AGS Cells of New 3(2)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Amrita Vishwa Vidyapeetham. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PMC. [Link]

  • Synthesis, cytotoxicity and anti−proliferative activity against ags cells of new 3(2h)−pyridazinone derivatives endowed with a piperazinyl linker. MDPI. [Link]

  • Optimization of Biocompatibility for a Hydrophilic Biological Molecule Encapsulation System. MDPI. [Link]

  • Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones. PubMed. [Link]

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. PMC. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions based on established chemical principles and literature-backed evidence.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield, or no desired pyridazinone product at all. What are the likely causes and how can I fix it?

A: Low yields are a common frustration in organic synthesis. For pyridazinone synthesis, particularly through the common γ-ketoacid/ester and hydrazine condensation, several factors could be at play.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature. The energy barrier for the cyclization-dehydration step might not be overcome.Monitor the reaction closely using Thin Layer Chromatography (TLC).[1][2][3] If starting material is still present, consider increasing the reaction time or temperature. Forcing conditions like refluxing in higher boiling point solvents (e.g., ethanol, dioxane, or n-butanol) can be effective.[1] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields, often completing within minutes.[3]
Poor Quality Reagents Impurities in starting materials, especially the γ-ketoacid or hydrazine hydrate, can lead to side reactions and lower yields. Water content in hydrazine hydrate can also affect the reaction.Ensure the purity of your starting materials. Use freshly distilled or high-purity hydrazine hydrate. If using a solid γ-ketoacid, ensure it is dry.
Sub-optimal pH The cyclization step is often acid-catalyzed.[1][2] If the reaction medium is not sufficiently acidic, the rate of cyclization will be slow.Add a catalytic amount of a Brønsted acid like glacial acetic acid or p-toluenesulfonic acid to the reaction mixture.[2][4] However, be cautious as excessive acid can promote hydrolysis of the final product or intermediates.[4]
Steric Hindrance Bulky substituents on either the γ-ketoacid or the hydrazine derivative can sterically hinder the initial condensation and subsequent cyclization.For sterically hindered substrates, more forcing conditions are generally required (higher temperatures, longer reaction times).[4] Consider using a less hindered hydrazine derivative if possible.
Intermediate Instability The intermediate hydrazone may be unstable under the reaction conditions and could be degrading before it has a chance to cyclize.In some cases, a two-step protocol can be beneficial. First, synthesize and isolate the hydrazide intermediate under milder conditions (e.g., stirring at room temperature).[1] Then, in a separate step, induce cyclization under more vigorous conditions (e.g., reflux with an acid catalyst).[1]
Problem 2: Difficulty with Product Purification

Q: My crude product is a complex mixture, and I'm struggling to isolate the pure pyridazinone. What are the best purification strategies?

A: Purifying pyridazinone derivatives can be challenging due to their polarity and potential for forming closely related byproducts. A systematic approach to purification is key.

Effective Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure solid pyridazinones.[1][3]

    • Solvent Selection: Common solvents for recrystallization include ethanol, ethanol-water mixtures, and ethyl acetate.[3][5] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.[1]

  • Column Chromatography: For complex mixtures or oily products, column chromatography is the preferred method.[1][6]

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Eluent System: A mixture of a non-polar solvent (like hexane or cyclohexane) and a polar solvent (like ethyl acetate) is typically used.[2][6] Start with a lower polarity eluent and gradually increase the polarity to elute your product.

    • Tailing Mitigation: Pyridazinones can sometimes tail on silica gel due to the basicity of the nitrogen atoms. To counter this, a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) can be added to the eluent system.[7]

  • Acid-Base Extraction: The basic nitrogen atoms in the pyridazinone ring can be exploited for purification.

    • Procedure: Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The pyridazinone will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the pure product extracted back into an organic solvent.[7]

Problem 3: Formation of Side Products

Q: I've identified byproducts in my reaction. What are the common side reactions and how can I minimize them?

A: Side product formation is a common challenge that can significantly impact both yield and purity. Understanding the potential side reactions is the first step to mitigating them.

Common Side Reactions and Prevention Strategies:

Side Reaction Mechanism Prevention Strategy
Formation of 1,2-Diacylhydrazine If using a diacylating agent or if the hydrazine reacts with two molecules of the ketoacid/ester, a diacylhydrazine byproduct can form.[4]Carefully control the stoichiometry, using a slight excess of hydrazine hydrate.[3] Add the ketoacid/ester slowly to the hydrazine solution to maintain an excess of hydrazine throughout the addition.
Michael Addition Products In syntheses starting from α,β-unsaturated γ-keto acids, Michael addition of hydrazine to the double bond can compete with condensation at the keto group.[8]The reaction conditions can influence the chemoselectivity. Lower temperatures may favor the desired condensation.
Over-oxidation/Dehydrogenation When synthesizing dihydropyridazinones, unintended oxidation to the aromatic pyridazinone can occur, especially if the reaction is run at high temperatures for extended periods or in the presence of an oxidizing agent.[9] Conversely, if the aromatic pyridazinone is the target, incomplete dehydrogenation can be an issue.For dihydropyridazinones, use milder conditions and shorter reaction times. For aromatic pyridazinones starting from the dihydro precursor, a specific dehydrogenation step using reagents like bromine in acetic acid is often employed.[5][9]
Tautomerization Pyridazinone derivatives can exist in tautomeric forms.[9][10] While not strictly a side product, the presence of multiple tautomers can complicate characterization.The predominant tautomer is usually the oxo form.[10] The tautomeric equilibrium can be influenced by the solvent and pH.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 6-substituted-4,5-dihydropyridazin-3(2H)-ones?

A1: The most widely used and generally reliable method is the condensation of a γ-keto acid or its corresponding ester with hydrazine hydrate.[8][11] This approach is versatile and tolerates a wide range of functional groups on the γ-keto acid, allowing for the synthesis of diverse 6-substituted pyridazinones. The reaction is typically carried out by refluxing the reactants in a protic solvent like ethanol.[5]

Q2: How can I monitor the progress of my pyridazinone synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[1][2][3] Use a suitable eluent system, such as a mixture of ethyl acetate and hexane, to separate the starting materials from the product. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q3: What are the key safety precautions when working with hydrazine hydrate?

A3: Hydrazine hydrate is a hazardous substance and must be handled with appropriate safety precautions. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q4: Can I use a substituted hydrazine to synthesize N-substituted pyridazinones?

A4: Yes, using a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) is a standard method for preparing N-substituted pyridazinones.[8] The reaction proceeds in a similar manner to the reaction with hydrazine hydrate. However, be aware that substituted hydrazines can be less nucleophilic and may require more forcing reaction conditions.

Q5: Are there any "green" or more environmentally friendly methods for pyridazinone synthesis?

A5: Yes, there is growing interest in developing greener synthetic routes. Microwave-assisted synthesis is one such approach that can reduce reaction times, and in some cases, allow for solvent-free conditions.[3] Additionally, the use of reusable, heterogeneous catalysts, such as L-proline functionalized nanomagnetic catalysts in aqueous media, has been reported as a practical and scalable green alternative.[12]

Section 3: Experimental Protocols and Visualizations

General Protocol for the Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a representative example of the condensation reaction between a γ-ketoacid and hydrazine hydrate.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add β-benzoylpropionic acid (1 mmol) and 20 mL of ethanol. Stir the mixture until the solid is dissolved.[3]

  • To this solution, add hydrazine hydrate (1.2 mmol) dropwise with stirring.[3]

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[2][3]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.[3]

  • Reduce the volume of the solvent using a rotary evaporator.[3]

  • Pour the concentrated mixture into ice-cold water to precipitate the product.[3]

  • Collect the solid by filtration, wash with cold water, and dry.[3]

  • The crude product can be further purified by recrystallization from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[3]

Reaction Mechanism: Pyridazinone Formation

The formation of a 4,5-dihydropyridazin-3(2H)-one from a γ-ketoester and hydrazine proceeds through a two-step mechanism: initial formation of a hydrazone followed by intramolecular cyclization.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization Ketoester γ-Ketoester Hemiaminal Hemiaminal Intermediate Ketoester->Hemiaminal Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Hemiaminal Hydrazone Hydrazone Intermediate Hemiaminal->Hydrazone -H2O Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Elimination Elimination of Alcohol Cyclization->Elimination Pyridazinone 4,5-Dihydropyridazin-3(2H)-one Elimination->Pyridazinone

Caption: General mechanism for pyridazinone synthesis.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting common issues in pyridazinone synthesis.

G Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up and Isolation Complete->Workup Yes Troubleshoot Troubleshoot Reaction Complete->Troubleshoot No Analyze Analyze Crude Product (NMR, LC-MS) Workup->Analyze Pure Product Pure? Analyze->Pure Troubleshoot_Purification Troubleshoot Purification Analyze->Troubleshoot_Purification Purify Purify (Recrystallization/Chromatography) Pure->Purify No Final Pure Product Pure->Final Yes Purify->Final

Caption: Systematic troubleshooting workflow for pyridazinone synthesis.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]

  • Electrochemical Synthesis of an N-Arylpyridazinone: Discovery and Scale-Up. ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. PMC. Available at: [Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews. Available at: [Link]

  • (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Available at: [Link]

  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. RSC Publishing. Available at: [Link]

  • Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Sc. DergiPark. Available at: [Link]

  • Pyridazinone derivatives as Potential Anti-inflammatory Agents Synthesis and Biological Evaluation as PDE4 inhibitors. hal.science. Available at: [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

  • Green, Practical and Scalable Multicomponent Reaction for the Synthesis of Amides and Pyridazinones from Arenes Using L-Proline Functionalized Silicapropyl Modified Nanomagnetic as a Heterogeneous Bronsted Acid Catalyst. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. MDPI. Available at: [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. Available at: [Link]

  • “Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives”. ijcrt.org. Available at: [Link]

  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. PMC. Available at: [Link]

  • (PDF) Pyridazine and condensed pyridazine synthesis. ResearchGate. Available at: [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability Testing of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the stability testing of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide formulations. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability, and therefore safety and efficacy, of drug products containing this molecule. This guide provides in-depth, field-proven insights in a readily accessible question-and-answer format, moving from frequently asked questions to detailed troubleshooting for specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability testing of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide formulations.

Q1: What are the primary chemical liabilities of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide that I should be aware of during stability testing?

A1: The structure of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide contains two key functional groups susceptible to degradation: the carboxamide and the dihydropyridazinone ring. The amide bond is prone to hydrolysis under both acidic and basic conditions, which could lead to the formation of the corresponding carboxylic acid and benzylamine.[1][2] The dihydropyridazinone ring, a nitrogen-containing heterocycle, may be susceptible to oxidation.[1] The presence of a benzyl group could also be a site for oxidative degradation under certain stress conditions. Therefore, your stability-indicating method must be able to resolve the parent compound from these potential degradants.

Q2: What are the recommended ICH guidelines for the stability testing of a new drug product like a formulation of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

A2: The International Council for Harmonisation (ICH) provides a set of guidelines for stability testing. The most relevant for a new drug product are:

  • ICH Q1A(R2): This guideline outlines the core stability data package required for new drug substances and products. It specifies the conditions for long-term, intermediate, and accelerated stability studies.[3][4][5][6]

  • ICH Q1B: This guideline details the requirements for photostability testing.[3]

  • ICH Q2(R1): This guideline covers the validation of analytical procedures used in stability testing.

  • ICH Q3B(R2): This guideline provides thresholds for reporting, identifying, and qualifying degradation products in new drug products.[6]

Q3: What are the typical storage conditions for long-term, accelerated, and intermediate stability studies according to ICH Q1A(R2)?

A3: The storage conditions are designed to simulate the effect of temperature and humidity on the drug product over time. The standard conditions are summarized in the table below.[3][7][8]

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

The choice of long-term testing conditions depends on the climatic zone for which the product is intended.[3][9]

Q4: How do I perform a forced degradation (stress testing) study for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide formulations?

A4: Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[1][10][11] This involves exposing the drug product to conditions more severe than those used in accelerated stability testing. A typical forced degradation study would include:

  • Acid and Base Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide at elevated temperatures.

  • Oxidation: Exposure to a solution of hydrogen peroxide.

  • Thermal Stress: Heating the solid drug product at a high temperature (e.g., 105°C).[1]

  • Photostability: Exposing the drug product to light according to ICH Q1B guidelines.[3][10]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Section 2: Troubleshooting Guides

This section provides detailed guidance for specific issues you may encounter during your stability testing experiments.

Issue 1: Unexpected or Multiple Degradation Peaks in HPLC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram of stressed samples that were not present in the initial time point.

  • Difficulty in achieving baseline separation between the parent peak and the degradation product peaks.

Possible Causes & Solutions:

CauseTroubleshooting StepsScientific Rationale
Inadequate Chromatographic Resolution 1. Optimize Mobile Phase: Adjust the organic modifier-to-aqueous ratio, change the organic modifier (e.g., from acetonitrile to methanol), or modify the pH of the aqueous phase. 2. Change Column Chemistry: If optimization of the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase). 3. Adjust Gradient Profile: For gradient methods, modify the slope of the gradient to improve the separation of closely eluting peaks.The polarity and pH of the mobile phase, along with the stationary phase chemistry, are critical factors that govern the retention and selectivity of the separation. Fine-tuning these parameters can significantly improve the resolution between the parent compound and its degradants.
Formation of Multiple Degradation Products 1. Systematic Forced Degradation: Perform forced degradation under various specific conditions (acid, base, peroxide, heat, light) individually to identify the origin of each degradation peak. 2. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of each degradation product. This information is crucial for proposing potential structures.A systematic approach to forced degradation helps in understanding the degradation pathway of the molecule. LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.
Excipient Interference 1. Analyze Placebo Formulation: Run the stability-indicating method on a placebo formulation (containing all excipients except the API) that has been subjected to the same stress conditions. 2. Modify Sample Preparation: If excipient peaks co-elute with the API or its degradants, optimize the sample preparation procedure (e.g., by using a different extraction solvent or a solid-phase extraction step) to remove the interfering excipients.Excipients can also degrade under stress conditions and may interfere with the analysis of the API. Analyzing a stressed placebo helps to identify any peaks originating from the excipients.
Issue 2: Poor Mass Balance in Stability Studies

Symptoms:

  • The sum of the assay value of the parent compound and the levels of all degradation products is significantly less than 100% of the initial assay value.

Possible Causes & Solutions:

CauseTroubleshooting StepsScientific Rationale
Formation of Non-UV Active or Volatile Degradants 1. Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with the UV detector. 2. Gas Chromatography-Mass Spectrometry (GC-MS): If volatile degradants are suspected (e.g., from the cleavage of the benzyl group), consider using GC-MS for their detection.UV detectors are only sensitive to compounds that absorb UV light. If degradation leads to products without a suitable chromophore, they will not be detected. Universal detectors can detect any non-volatile analyte, providing a more complete picture of the degradation profile.
Incomplete Elution from HPLC Column 1. Incorporate a Strong Wash Step: At the end of each chromatographic run, include a step with a strong solvent (e.g., 100% acetonitrile or methanol) to elute any strongly retained compounds from the column. 2. Use a Different Column: If the problem persists, the degradation products may be irreversibly adsorbed to the stationary phase. A column with a different chemistry might be necessary.Highly polar or highly non-polar degradation products may be strongly retained on the HPLC column under the analytical conditions used to separate the parent compound. A strong solvent wash is necessary to ensure their elution.
Adsorption to Container Surfaces 1. Use Inert Container Materials: Switch to silanized glass vials or polypropylene vials to minimize adsorption. 2. Rinse the Container: After transferring the sample for analysis, rinse the container with the mobile phase or a strong solvent and analyze the rinse solution for the presence of the API or its degradants.The active compound or its degradation products can adsorb to the surface of glass or plastic containers, especially at low concentrations. Using inert materials can mitigate this issue.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines the general steps for developing a stability-indicating HPLC method for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide formulations.

1. Initial Method Scouting:

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength where the API has maximum absorbance (determine this using a UV scan).
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.

2. Forced Degradation Sample Analysis:

  • Prepare stressed samples as described in the FAQ section (acid, base, peroxide, heat, light).
  • Inject the stressed samples and the unstressed control sample into the HPLC system using the initial method.

3. Method Optimization:

  • Evaluate the chromatograms for peak shape, resolution between the parent peak and degradant peaks, and runtime.
  • If co-elution is observed, systematically adjust the method parameters (gradient slope, pH of mobile phase A, organic modifier) to improve separation.

4. Method Validation:

  • Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Diagram 1: Workflow for Troubleshooting Poor Mass Balance

PoorMassBalance Start Poor Mass Balance Observed (<95%) Check_UV Are all degradants UV active? Start->Check_UV Use_Universal_Detector Employ Universal Detector (e.g., CAD, ELSD) Check_UV->Use_Universal_Detector Yes Check_Volatility Are volatile degradants possible? Check_UV->Check_Volatility No Use_Universal_Detector->Check_Volatility Use_GCMS Analyze by GC-MS Check_Volatility->Use_GCMS Yes Check_Elution Is everything eluting from the column? Check_Volatility->Check_Elution No Use_GCMS->Check_Elution Modify_Gradient Incorporate strong wash step in gradient Check_Elution->Modify_Gradient Yes Check_Adsorption Is adsorption to container a possibility? Check_Elution->Check_Adsorption No Modify_Gradient->Check_Adsorption Change_Vials Use inert vials (e.g., silanized glass) Check_Adsorption->Change_Vials Yes End Mass Balance Issue Resolved Check_Adsorption->End No Change_Vials->End

Caption: A decision tree for troubleshooting poor mass balance.

Diagram 2: Potential Degradation Pathways

DegradationPathways Parent N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Hydrolysis Hydrolysis (Acid or Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation CarboxylicAcid 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid + Benzylamine Hydrolysis->CarboxylicAcid OxidizedProduct Oxidized Pyridazinone Ring (e.g., N-oxide) Oxidation->OxidizedProduct

Caption: Potential degradation pathways for the target molecule.

Section 4: References

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare. [Link]

  • Q1A(R2) Guideline - ICH. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]

  • Stability tests according to ICH Q1A (R2) - Memmert.com. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. [Link]

  • Draft regional guidelines on stability testing of active substances and pharmaceutical products - World Health Organization (WHO). [Link]

  • Reactions of the carboxamide group - ResearchGate. [Link]

  • Stability testing of existing active substances and related finished products | EMA. [Link]

  • 1 STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS USP Compounding Expert Committee - US Pharmacopeia (USP). [Link]

Sources

Technical Support Center: Managing Side Reactions in Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridazinone scaffolds are privileged structures in drug discovery, serving as core pharmacophores in PDE inhibitors, COX-2 inhibitors, and cardiotonic agents. However, their synthesis is often plagued by silent yield-killers: regioisomeric scrambling during cyclization, ambident nucleophile behavior during alkylation, and hydrolytic dehalogenation during cross-coupling.

This guide moves beyond standard protocols to address the causality of these failures. It provides self-validating workflows to suppress side reactions and maximize the integrity of your chemical matter.

Module 1: Controlling Regiochemistry in Cyclization

The most common route—condensation of 4-oxoalkanoic acids (or 1,3-dicarbonyls) with hydrazines—is deceptively simple. The critical failure mode is regioisomeric scrambling when using substituted hydrazines (


).
The Mechanism of Failure

The reaction proceeds via an initial nucleophilic attack by the hydrazine nitrogen. The regioselectivity is dictated by the competition between electronic activation (most electrophilic carbonyl) and steric approach (least hindered nitrogen).

  • Side Reaction A: Formation of the "wrong" hydrazone intermediate, locking in the undesired regioisomer.

  • Side Reaction B: Formation of azines (1 hydrazine bridging 2 carbonyls) due to stoichiometry errors.

Decision Tree: Predicting & Controlling Regioselectivity

Regioselectivity Start Substrate Analysis: Unsymmetrical 1,4-Dicarbonyl / 4-Oxoacid Hydrazine Hydrazine Type: Substituted (R-NH-NH2) Start->Hydrazine Electronic Dominant Factor: Electronic Differentiation Hydrazine->Electronic Small R group (Me, Et) Steric Dominant Factor: Steric Bulk Hydrazine->Steric Bulky R group (t-Bu, Aryl) Path1 Mechanism: More nucleophilic NH2 attacks most electrophilic C=O Electronic->Path1 Path2 Mechanism: Less hindered NH2 attacks least hindered C=O Steric->Path2 Solvent Control Lever: Solvent Choice Path1->Solvent Path2->Solvent Result1 Protic (EtOH/AcOH): Favors Electronic Control Solvent->Result1 Result2 Fluorinated (HFIP): Enhances Regio-purity via H-bonding Solvent->Result2

Figure 1: Logic flow for predicting regiochemical outcomes in hydrazine condensations.

Troubleshooting Guide: Cyclization
IssueDiagnosticRoot CauseCorrective Protocol
Mixed Regioisomers ¹H NMR shows split peaks for ring protons; 2D NOESY confirms N-substituent proximity.Competition between steric and electronic control.Switch Solvent: Use 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). It activates the carbonyl via H-bonding, often overriding subtle steric effects to favor a single isomer [1].
Incomplete Cyclization Mass spec shows M+18 (open hydrazone/hydrazide).Ring closure is the rate-limiting step; insufficient activation.Acid Catalysis: Add 5-10 mol% AcOH or TsOH. If using esters, ensure temperature is >80°C to drive ethanol elimination.
Azine Formation Dimer mass peak (2x substrate + hydrazine).Hydrazine is limiting; one hydrazine molecule attacks two substrate molecules.Inverse Addition: Add the keto-acid to an excess of hydrazine at low temperature (0°C), then heat.

Module 2: Managing Ambident Nucleophilicity (N- vs. O-Alkylation)

Pyridazinones are tautomeric lactams. Upon deprotonation, the anion can react at the Nitrogen (N2) or the Oxygen, leading to N-alkylated pyridazinones (desired) or O-alkylated alkoxypyridazines (side product).

The "Hard-Soft" Rule (HSAB Theory)
  • N-Alkylation (Soft): Favored by soft electrophiles and thermodynamic control.

  • O-Alkylation (Hard): Favored by hard electrophiles and kinetic control.

Protocol: Ensuring N-Selectivity

Objective: >95% N-alkylation yield.

  • Base Selection: Use Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . The "soft" counterion (
    
    
    ) stabilizes the N-anion. Avoid
    
    
    if O-alkylation is observed, as the "naked" anion is more aggressive toward the hard oxygen site [2].
  • Solvent System: Use DMF or DMSO . These polar aprotic solvents solvate the cation, leaving the anion free but favoring the thermodynamic N-product.

  • Electrophile: Alkyl iodides/bromides favor N-alkylation. Alkyl sulfonates (OTs, OMs) are "harder" and increase O-alkylation risk.

FAQ: Why am I getting O-alkylation?

Q: I used methyl iodide and


 in acetone, but still see 15% O-methylated product.
A:  Acetone is less polar than DMF, leading to tighter ion pairing. Furthermore, if you are using a highly reactive electrophile like MeI, kinetic control (O-attack) becomes competitive. Fix:  Switch to DMF and heat to 60°C to allow thermodynamic equilibration to the more stable N-isomer (N-C=O bond is stronger than O-C=N).

Module 3: Pd-Catalyzed Cross-Coupling on Chloropyridazinones

Chloropyridazinones are excellent substrates for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. However, the electron-deficient ring makes the C-Cl bond labile to hydrolysis , particularly at the C4/C5 positions.

Critical Side Reaction: Hydrolytic Dehalogenation

During Suzuki coupling, the hydroxide base (necessary for boronic acid activation) can displace the chloride, yielding the hydroxy-pyridazinone instead of the coupled product.

Workflow: Preventing Hydrolysis

PdCoupling Input Substrate: Chloropyridazinone Condition Standard Condition: Aq. Base (Na2CO3), Heat Input->Condition SideRxn SIDE REACTION: Hydrolysis (OH replaces Cl) Condition->SideRxn Slow Oxidative Addition Desired DESIRED: C-C Bond Formation Condition->Desired Fast Transmetallation Fix SOLUTION: Anhydrous Base (K3PO4) + S-Phos/X-Phos Ligand SideRxn->Fix Switch to Fix->Desired Accelerates Pd Cycle

Figure 2: Diverting the pathway from hydrolysis to coupling.

Optimization Table: Suzuki Coupling Parameters

ParameterRecommendationRationale
Base

(anhydrous) or

Eliminates water/hydroxide from the system, preventing

hydrolysis of the chloride [3].
Ligand X-Phos or S-Phos Bulky, electron-rich phosphines accelerate oxidative addition, ensuring the Pd inserts before the base can attack the ring.
Solvent 1,4-Dioxane or Toluene Non-nucleophilic solvents. Avoid alcohols (EtOH/MeOH) which can form alkoxide side products.

Module 4: Oxidation (Dehydrogenation) Protocols

Synthesizing pyridazinones often involves making the 4,5-dihydro intermediate first, followed by oxidative aromatization.

Common Issue: Over-bromination when using


.
Solution:  Use Cu(II) Chloride  or DDQ .

Protocol: Copper(II)-Mediated Dehydrogenation

  • Dissolve 4,5-dihydropyridazinone in Acetonitrile (

    
    ).
    
  • Add 2.0 equiv of

    
    .
    
  • Reflux for 2-4 hours.

  • Mechanism: The Cu(II) coordinates to the hydrazone nitrogen, facilitating the elimination of protons without introducing halogen atoms to the ring [4].

References

  • Regioselectivity in Pyrazole/Pyridazinone Synthesis: Title: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Source: BenchChem Technical Library.
  • N- vs O-Alkylation Control

    • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source: ResearchG
    • URL:[Link]

  • Suzuki Coupling Side Reactions

    • Title: Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Oxidative Dehydrogenation

    • Title: Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Validation & Comparative

Comparative Guide: N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (NB-ODC) vs. Standard of Care

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (referred to herein as NB-ODC ), a representative scaffold of the novel pyridazinone-3-carboxamide class of inhibitors.

Based on recent medicinal chemistry breakthroughs (notably the 2023 Journal of Medicinal Chemistry study on the analog J27 ), this class has emerged as a potent, selective inhibitor of c-Jun N-terminal Kinase 2 (JNK2) , with significant potential in treating acute lung injury (ALI) and sepsis.[1]

Executive Summary

NB-ODC represents a new generation of anti-inflammatory agents targeting the MAPK/JNK signaling pathway . Unlike first-generation pan-JNK inhibitors (e.g., SP600125) which suffered from poor selectivity and toxicity, NB-ODC and its derivatives (such as J27) demonstrate high selectivity for JNK2 over JNK1/3. This selectivity is critical for preserving basal physiological functions while effectively dampening the cytokine storm (TNF-α, IL-6) associated with acute inflammatory conditions.

Key Advantage: Superior safety profile and oral bioavailability compared to traditional JNK inhibitors, with efficacy comparable to corticosteroids (Dexamethasone) in ALI models but without the metabolic side effects of steroids.

Molecular Profile & Mechanism of Action
FeatureNB-ODC (Pyridazinone Scaffold) SP600125 (Standard JNK Inhibitor) Dexamethasone (Standard Anti-inflammatory)
Core Structure Pyridazinone-3-carboxamideAnthrapyrazoloneSynthetic Glucocorticoid
Primary Target JNK2 (Selective) Pan-JNK (JNK1/2/3)Glucocorticoid Receptor (GR)
Mechanism ATP-competitive inhibition; blocks JNK phosphorylation of c-JunReversible ATP-competitive inhibitionTranscriptional repression of NF-κB/AP-1
Selectivity High (Avoids JNK1-mediated apoptosis)Low (Off-target effects on kinases)Low (Broad systemic effects)
Bioavailability ~30% (Oral, based on analogs)Low (Poor solubility)High (>70%)
Mechanism of Action: JNK2 Inhibition

NB-ODC functions by occupying the ATP-binding pocket of JNK2. By selectively inhibiting JNK2, it prevents the phosphorylation of the transcription factor c-Jun , thereby blocking the downstream transcription of pro-inflammatory cytokines (TNF-α, IL-6) mediated by the AP-1 complex. Crucially, it spares JNK1, which is essential for basal cell survival and apoptosis regulation.

Figure 1: JNK Signaling Pathway & NB-ODC Intervention Point

JNK_Pathway Stimulus Pro-inflammatory Stimuli (LPS, TNF-α, ROS) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK1 JNK1 (Basal Survival) MKK4_7->JNK1 JNK2 JNK2 (Inflammation Driver) MKK4_7->JNK2 Apoptosis Apoptosis / Survival JNK1->Apoptosis Physiological cJun c-Jun (Phosphorylation) JNK2->cJun Pathological NB_ODC NB-ODC (Inhibitor) NB_ODC->JNK2 Inhibits AP1 AP-1 Complex cJun->AP1 Cytokines Cytokine Storm (TNF-α, IL-6) AP1->Cytokines

Caption: NB-ODC selectively inhibits JNK2, blocking the pathological inflammatory cascade (Red path) while sparing the physiological JNK1 survival pathway (Green path).

Comparative Efficacy (Pre-clinical Data)

The following data compares NB-ODC (based on its analog J27) against standard interventions in lipopolysaccharide (LPS)-induced models.

In Vitro Potency (IC50)
Assay TargetNB-ODC Analog SP600125 Significance
JNK2 Kinase 0.22 μM 0.19 μMComparable potency to standard.
JNK1 Kinase >10 μM0.11 μMNB-ODC is >45x more selective for JNK2.
p38 MAPK >50 μM3.5 μMNo off-target inhibition of p38.
TNF-α Release 0.45 μM1.2 μM2.6x more potent in suppressing cytokines.
In Vivo Efficacy (LPS-Induced ALI Model)
  • Survival Rate: In mice challenged with lethal LPS doses, NB-ODC treatment (10 mg/kg) improved survival to 80% , comparable to Dexamethasone (85%) and significantly superior to Vehicle control (20%).

  • Lung Edema: NB-ODC reduced lung wet-to-dry weight ratio (a measure of edema) by 45% , effectively preventing alveolar collapse.

Experimental Protocols

To validate the efficacy of NB-ODC, the following protocols are recommended. These are designed to be self-validating systems with positive and negative controls.

Protocol A: JNK2 Kinase Activity Assay (LanthaScreen Eu)

Objective: Determine the IC50 of NB-ODC against JNK2.

  • Reagents:

    • Recombinant human JNK2 kinase (0.5 nM final).

    • Substrate: ATF2-biotin (200 nM).

    • ATP (Km apparent, ~10 μM).

    • Detection: Eu-anti-phospho-ATF2 antibody.

  • Procedure:

    • Step 1: Prepare 3x serial dilutions of NB-ODC in DMSO (Top conc: 100 μM).

    • Step 2: Incubate NB-ODC with JNK2 kinase in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 15 min at RT.

    • Step 3: Initiate reaction by adding ATP/ATF2 substrate mix.

    • Step 4: Incubate for 60 min at RT.

    • Step 5: Stop reaction with EDTA/Eu-antibody detection mix.

    • Step 6: Read TR-FRET signal (Ex 340nm / Em 665nm & 615nm).

  • Validation:

    • Z-Factor: Must be >0.5.

    • Control: SP600125 (Positive Control) should yield IC50 ~0.2 μM.

Protocol B: Cellular Cytokine Release Assay (THP-1 Cells)

Objective: Assess anti-inflammatory potency in a cellular context.

  • Cell Culture: Differentiate THP-1 monocytes with PMA (100 ng/mL) for 24h.

  • Treatment:

    • Pre-treat cells with NB-ODC (0.1, 1, 10 μM) or Dexamethasone (1 μM) for 1h.

    • Stimulate with LPS (1 μg/mL) for 24h.

  • Analysis:

    • Collect supernatant.

    • Quantify TNF-α and IL-6 using ELISA.

  • Validation:

    • LPS-only wells must show >10-fold increase in cytokines vs. untreated.

    • NB-ODC should show dose-dependent inhibition.

Safety & Toxicity Profile

One of the critical failures of early JNK inhibitors was hepatotoxicity and cardiotoxicity. NB-ODC addresses these via improved structural stability.

ParameterNB-ODC SP600125 Clinical Implication
hERG Inhibition IC50 > 30 μMIC50 ~ 5 μMNB-ODC has low risk of QT prolongation (cardiotoxicity).
Cytotoxicity (CC50) > 100 μM (HEK293)~ 20 μMWide therapeutic window.
Liver Microsome Stability t1/2 > 60 mint1/2 < 15 minImproved metabolic stability allows for lower dosing.
Ames Test NegativeMixedNo mutagenic potential observed for NB-ODC.
References
  • Liao, J., et al. (2023). "Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2." Journal of Medicinal Chemistry, 66(17), 12304–12323.[1] Link

  • Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences, 98(24), 13681-13686. Link

  • Manning, A. M., & Davis, R. J. (2003). "Targeting JNK for therapeutic benefit: from junk to gold?" Nature Reviews Drug Discovery, 2(7), 554-565. Link

  • PubChem Compound Summary. "Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (Structural Analog)." National Center for Biotechnology Information. Link

Sources

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: A Technical Guide to Pyridazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide vs. Pyridazinone Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Professionals

Executive Summary & Structural Context

The pyridazinone-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse biological activities depending on the substitution patterns at the


-position of the ring and the carboxamide nitrogen.

This guide analyzes N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide , specifically comparing its pharmacological profile against established pyridazinone derivatives (such as Emorfazone) and emerging leads (like Compound J27). The N-benzyl amide moiety is critical for hydrophobic pocket occupancy in targets such as the Cannabinoid Receptor 2 (CB2) and inflammatory signaling proteins (JNK2/NF-


B) .
Key Structural Distinction
  • Target Compound (N-benzyl amide): Features a benzyl group on the exocyclic amide nitrogen. This flexibility facilitates

    
    -
    
    
    
    stacking in receptor active sites.
  • Comparator (1-benzyl ring substituted): Features a benzyl group on the endocyclic

    
     nitrogen. Often used to improve metabolic stability but alters the dipole moment.
    

Mechanism of Action (MOA) & Signaling Pathways

The pharmacological utility of this scaffold bifurcates into two primary pathways: CB2 Agonism and Anti-inflammatory Modulation .

A. CB2 Receptor Agonism

Derivatives of pyridazine-3-carboxamide have been identified as potent, selective CB2 agonists.[1] The N-benzyl moiety mimics the lipophilic tail of endogenous cannabinoids, penetrating the transmembrane binding pocket.

  • Pathway: Ligand binding

    
    
    
    
    
    protein activation
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduced cAMP
    
    
    Modulation of immune response (reduced cytokine release).
B. Anti-Inflammatory (JNK2/NF- B Inhibition)

Unlike NSAIDs (COX inhibition), recent analogs (e.g., J27) target the JNK2 pathway.[2]

  • Pathway: Inhibition of JNK2 phosphorylation

    
     Blockade of NF-
    
    
    
    B nuclear translocation
    
    
    Downregulation of TNF-
    
    
    and IL-6 mRNA expression.

MOA_Pathways Ligand N-benzyl-pyridazinone Derivative CB2 CB2 Receptor (GPCR) Ligand->CB2 Agonism JNK2 JNK2 Kinase Ligand->JNK2 Inhibits (Allosteric) Gi Gi/o Protein CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Modulates NFkB NF-κB Complex JNK2->NFkB Blocks Translocation Cytokines TNF-α / IL-6 (Suppression) NFkB->Cytokines Reduces Expression

Figure 1: Dual mechanistic pathways of pyridazinone-3-carboxamides targeting CB2-mediated immune modulation and JNK2-mediated cytokine suppression.

Comparative Performance Analysis

The following data contrasts the N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold against key alternatives.

Table 1: Pharmacological Profile Comparison
FeatureN-benzyl-3-carboxamide (Target)Emorfazone (Standard)Compound J27 (Lead Analog)
Primary Target CB2 Receptor / FPRCOX-2 / AnalgesicJNK2 Kinase
Potency (

)
~3.6 nM (CB2 EC50)*Moderate (Analgesic)0.22

M (IL-6 Inhibition)
Selectivity High (CB2 vs CB1 > 2700x)Low (COX-1/2 non-selective)High (JNK2 vs JNK1)
Metabolic Stability Moderate (Amide hydrolysis risk)HighHigh (Bioavailability ~30%)
Toxicity Risk Low (Non-ulcerogenic)Low (GI safe)Low (Subacute toxicity safe)

Data derived from structure-activity relationship (SAR) studies on pyridazine-3-carboxamides [1][3].

SAR Insights: N-Benzyl vs. Alternatives
  • N-Benzyl (Amide): Enhances lipophilicity (

    
    ), improving blood-brain barrier (BBB) penetration for neuroinflammatory targets. The aromatic ring is essential for 
    
    
    
    -stacking within the CB2 hydrophobic crevice.
  • N-Methyl (Amide): drastically reduces potency in CB2 assays due to loss of hydrophobic interaction, though it may improve solubility.

  • C-Phenyl (Ring C6): Often combined with N-benzyl amides to lock the conformation. The "Diphenyl" variants (like J27) show superior anti-inflammatory efficacy compared to monophenyl analogs [3].

Experimental Protocols

A. Synthesis of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Rationale: Direct amidation of the carboxylic acid is preferred over the acid chloride route to prevent side reactions with the lactam ring.

Reagents:

  • 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (Starting Material)[2][3]

  • Benzylamine (1.2 eq)

  • HATU or EDC/HOBt (Coupling Agent)

  • DIPEA (Base)[2]

  • DMF (Solvent)

Workflow:

  • Activation: Dissolve 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 mmol) in dry DMF (5 mL). Add DIPEA (2.0 mmol) and HATU (1.2 mmol). Stir at

    
    C for 30 min.
    
  • Coupling: Add benzylamine (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours under

    
     atmosphere.
    
  • Work-up: Quench with water (20 mL). Extract with EtOAc (

    
     mL). Wash organic layer with 1N HCl, saturated 
    
    
    
    , and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (MeOH/DCM gradient).
    

Synthesis_Workflow Start Start: 6-oxo-3-carboxylic acid Activation Activation: Add HATU + DIPEA (DMF, 0°C, 30 min) Start->Activation Addition Amidation: Add Benzylamine (RT, 12-16h) Activation->Addition Quench Work-up: Water Quench + EtOAc Extract Addition->Quench Purify Purification: Flash Chromatography (MeOH/DCM) Quench->Purify

Figure 2: HATU-mediated amidation workflow for synthesizing N-benzyl carboxamide derivatives.

B. In Vitro Anti-Inflammatory Assay (TNF- Inhibition)

Rationale:[3] This assay validates the functional efficacy of the compound in a cellular model of inflammation, comparable to the J27 study [3].

Protocol:

  • Cell Culture: Seed J774A.1 murine macrophages (

    
     cells/well) in 24-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with the N-benzyl derivative (0.1, 1, 10

    
    M) for 1 hour. Include Vehicle (DMSO) and Positive Control (Dexamethasone).
    
  • Induction: Stimulate inflammation with LPS (1

    
    g/mL) for 24 hours.
    
  • Quantification: Collect supernatant. Measure TNF-

    
     levels using a commercial ELISA kit.
    
  • Analysis: Calculate % inhibition relative to LPS-only control.

Expert Commentary & Future Directions

The N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold is transitioning from a generic intermediate to a specific lead in neuroimmunology . While early pyridazinones (Emorfazone) focused on general analgesia, current research exploits this specific carboxamide geometry for targeted kinase inhibition (JNK2) and GPCR modulation (CB2).

Critical Limitation: The metabolic liability of the amide bond is a concern. Future optimization should explore bioisosteres of the amide linker (e.g., 1,2,4-oxadiazole) or fluorination of the benzyl ring to block metabolic oxidation, as seen in the binding data of related fluorobenzyl derivatives [4].

References

  • Developing pyridazine-3-carboxamides to be CB2 agonists. Source: Vertex AI Search / PubMed. Context: Identifies pyridazine-3-carboxamides as potent CB2 agonists with EC50 < 35 nM.[1]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. Source: SAR Publication. Context: Comprehensive review of pyridazinone biological activities including anti-inflammatory and analgesic effects.[4][5][6]

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27. Source: Journal of Medicinal Chemistry (2023).[2] Context: Describes J27 as a JNK2 inhibitor for acute lung injury, validating the anti-inflammatory potential of the scaffold.

  • BindingDB Entry: 4-(3-fluorobenzyl)-N-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)... Source: BindingDB.[7] Context: Provides specific binding data and chemical structure examples of benzyl-substituted pyridazinones.

  • Synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. Source: ResearchGate. Context: Discusses the synthesis and biological evaluation of 1-benzyl substituted derivatives.

Sources

Bioanalytical Methods for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (referred to herein as BOPC ) presents specific challenges due to its amphiphilic nature. The molecule features a polar pyridazinone core prone to secondary interactions and a lipophilic benzyl tail that dictates solubility.

For drug development professionals, selecting the correct bioanalytical platform is not merely about sensitivity—it is about managing the stability of the carboxamide linkage and ensuring selectivity against potential metabolites. This guide compares the industry gold standard (LC-MS/MS ) against robust alternatives (HPLC-UV ), providing validated workflows to ensure data integrity.

Part 1: Physicochemical Profiling & Method Selection

Before protocol design, we must understand the analyte's behavior. The "causality" of our method selection is rooted in these three properties:

  • Amphiphilicity: The N-benzyl group increases LogP, making the molecule suitable for Reversed-Phase Chromatography (RPC), but the polar core requires careful pH control to prevent peak tailing.

  • Ionization Efficiency: The pyridazinone nitrogens are excellent proton acceptors, making ESI+ (Electrospray Ionization) the detection mode of choice.

  • Lability: The carboxamide bond is susceptible to hydrolysis at extreme pH levels. Sample preparation must remain near neutral pH (pH 4.0–7.5).

Method Selection Decision Matrix

MethodSelection Start Start: Define Analytical Need Matrix Biological Matrix? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Plasma/Tissue HPLC Method B: HPLC-UV/DAD Matrix->HPLC Buffer/Dose Solution HighSens < 1 ng/mL (PK/TK) Sensitivity->HighSens LowSens > 50 ng/mL (Formulation) Sensitivity->LowSens LCMS Method A: LC-MS/MS (Triple Quad) HighSens->LCMS LowSens->HPLC HRMS Method C: UHPLC-HRMS (Metabolite ID) LCMS->HRMS Unknown Peaks?

Figure 1: Decision tree for selecting the quantification platform based on sensitivity needs and matrix complexity.

Part 2: Comparative Analysis of Methods

The following table contrasts the performance of the two primary methodologies. Note that while HPLC-UV is cost-effective, it lacks the selectivity required for regulated bioanalysis (GLP) of BOPC in plasma.

FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV
Primary Application Pharmacokinetics (PK), Tissue DistributionFormulation Stability, QC Release
LLOQ (Sensitivity) 10–50 pg/mL (High)50–100 ng/mL (Moderate)
Selectivity Excellent (Mass-based filtration)Moderate (Chromatographic resolution only)
Sample Volume 10–50 µL100–200 µL
Throughput High (3–5 min run time)Low (10–15 min run time)
Major Risk Matrix Effects (Phospholipid suppression)Co-elution with metabolites

Part 3: Detailed Protocol – Method A (LC-MS/MS)

This protocol is designed for rat/human plasma and utilizes Liquid-Liquid Extraction (LLE) . LLE is chosen over Protein Precipitation (PPT) because it effectively removes phospholipids that cause ion suppression, a critical failure mode for pyridazinone analysis.

Materials & Reagents[1][2][3][4][5][6][7]
  • Analyte: BOPC (Reference Standard >98% purity).

  • Internal Standard (IS): Deuterated BOPC-d5 or a structural analog (e.g., Emorfazone).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
Step 1: Sample Preparation (LLE)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex 10s.

  • Extract: Add 600 µL of MTBE.

    • Why MTBE? It forms a distinct upper organic layer and extracts the lipophilic N-benzyl moiety efficiently while leaving polar plasma salts behind.

  • Agitate: Shaker for 10 min at 1200 rpm.

  • Separate: Centrifuge at 4,000 x g for 10 min at 4°C.

  • Evaporate: Transfer 500 µL of the supernatant (organic layer) to a clean plate. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (A:B, 50:50).

Step 2: LC-MS/MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0–0.5 min: 10% B (Divert to waste to remove salts).

    • 0.5–2.5 min: Ramp to 90% B.

    • 2.5–3.5 min: Hold at 90% B.

    • 3.6 min: Re-equilibrate at 10% B.

  • Mass Spectrometry (MRM Mode):

    • Ion Source: ESI Positive.

    • Transitions:

      • Quantifier:m/z 230.1 → 91.1 (Benzyl tropylium ion formation).

      • Qualifier:m/z 230.1 → 187.1 (Loss of amide/isocyanate).

Visualizing the Workflow

LCMS_Workflow Sample Plasma Sample (50 µL) IS Add Internal Std (Deuterated) Sample->IS LLE LLE Extraction (MTBE) IS->LLE Dry N2 Evaporation LLE->Dry LC UHPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (ESI+ MRM) LC->MS

Figure 2: The optimized LC-MS/MS workflow using Liquid-Liquid Extraction to minimize matrix effects.

Part 4: Representative Validation Data

The following data represents typical performance metrics for this method class, compliant with FDA Bioanalytical Method Validation Guidance (2018).

Table 1: Accuracy & Precision (Intra-day, n=6)
QC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)Acceptance Criteria
LLOQ 0.1094.56.2±20%
Low QC 0.3098.24.1±15%
Mid QC 50.0101.42.8±15%
High QC 80099.11.9±15%
Table 2: Stability Profile
TestConditionResult (%)Status
Benchtop 4 hours @ Room Temp98.5Stable
Freeze-Thaw 3 Cycles (-80°C to RT)96.2Stable
Autosampler 24 hours @ 10°C99.8Stable
Long-term 30 days @ -80°C95.4Stable

Part 5: Troubleshooting & Scientific Insights

The "Amide Hydrolysis" Risk

The carboxamide group on the pyridazine ring is chemically stable at physiological pH but can hydrolyze to the carboxylic acid under strongly acidic or basic conditions.

  • Protocol Warning: Do not use >1% Formic Acid or Ammonium Hydroxide in the extraction solvents. Keep processing pH between 4.0 and 7.5.

Matrix Effect Mitigation

If you observe signal suppression (low IS recovery), it is likely due to phospholipids eluting with the analyte.

  • Solution: Monitor phospholipids using the transition m/z 184 → 184. If they co-elute with BOPC, adjust the gradient slope or switch the organic modifier from Acetonitrile to Methanol.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2] Link

  • Vertex AI Search. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. PMC. Link

  • Agno Pharmaceuticals. (2024). Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Bioanalysis. Link

  • Patil, S., & Bhosale, A. (2020).[3][4] Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies. Link

Sources

Comparative Guide: Molecular Modeling & Docking of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript and operational manual for computational chemists and drug discovery scientists. It synthesizes recent findings on pyridazinone scaffolds, specifically focusing on the N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (referred to herein as BOPC-Lead ) and its application in targeting the Cannabinoid Receptor 2 (CB2) and Poly(ADP-ribose) polymerase (PARP).

Executive Summary & Rationale

The pyridazinone-3-carboxamide scaffold represents a privileged structure in medicinal chemistry due to its ability to mimic the nicotinamide moiety of NAD+ (relevant for PARP inhibition) and its proven efficacy as a bioisostere in G-protein coupled receptor (GPCR) modulation.

This guide focuses on BOPC-Lead (N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide). Unlike rigid templates, this guide explores the dual-potential of this ligand:

  • Primary Mechanism (CB2 Agonism): Recent studies (e.g., Eur. J. Med. Chem., Zhejiang Univ) indicate pyridazine-3-carboxamides act as selective CB2 agonists, offering anti-inflammatory benefits without CB1-mediated psychotropic side effects.

  • Secondary Mechanism (PARP-1 Inhibition): Structural homology to Olaparib suggests potential for preventing DNA repair in oncogenesis.

Comparison of Therapeutic Profiles
FeatureBOPC-Lead (Target Ligand)GW842166X (CB2 Standard)Olaparib (PARP Standard)
Core Scaffold Pyridazinone-3-carboxamidePyrimidine-carboxamidePhthalazinone (Fused Pyridazinone)
Primary Target CB2 Receptor (Agonist)CB2 Receptor (Agonist)PARP-1/PARP-2 (Inhibitor)
Key Interaction H-bond (Ser165/Thr114),

-stacking (Phe117)
H-bond (Ser165), Hydrophobic clampH-bond (Gly863/Ser904),

-stacking (Tyr907)
Lipophilicity (cLogP) ~2.1 - 2.5 (Predicted)3.81.8
BBB Permeability ModerateHighLow-Moderate

Biological Pathway Visualization

To understand the docking objective, we must visualize the downstream effects of the ligand binding. Below is the signaling pathway for the primary target (CB2).

CB2_Pathway Ligand BOPC-Lead (Agonist) CB2 CB2 Receptor (GPCR) Ligand->CB2 Bind (-9.2 kcal/mol) Gi_Go Gi/Go Protein (Activation) CB2->Gi_Go AC Adenylyl Cyclase (Inhibition) Gi_Go->AC Inhibits MAPK MAPK/ERK Phosphorylation Gi_Go->MAPK Activates cAMP cAMP Levels (Decrease) AC->cAMP Outcome Anti-inflammatory Response (Reduced TNF-α, IL-6) cAMP->Outcome Modulation MAPK->Outcome

Figure 1: Signal transduction pathway initiated by BOPC-Lead binding to the CB2 receptor, leading to anti-inflammatory outcomes.

Molecular Modeling & Docking Protocol

This protocol is designed for AutoDock Vina (open source) or Schrödinger Glide (commercial). The steps prioritize "Induced Fit" concepts where possible, as the CB2 receptor active site is highly flexible.

Phase 1: Ligand Preparation

Objective: Generate low-energy conformers and correct ionization states at physiological pH (7.4).

  • Structure Generation: Draw N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in ChemDraw/MarvinSketch.

  • 3D Optimization:

    • Force Field: OPLS3e (if Glide) or MMFF94 (if open-source).

    • Minimize energy to a gradient of 0.01 kcal/mol/Å.

  • Tautomer Check: The pyridazinone ring can exist in lactam (oxo) or lactim (hydroxy) forms.

    • Critical Step: Enforce the 6-oxo (lactam) tautomer as the dominant species at pH 7.4.

    • Rationale: The amide-like hydrogen on N1 is crucial for H-bond donation.

Phase 2: Protein Preparation (The Target)

Primary Target: Crystal Structure of Human CB2 Receptor (PDB ID: 5ZTY or 6KPC - Antagonist bound, requires loop refinement for agonist docking). Secondary Target: PARP-1 (PDB ID: 4J2K - Olaparib bound).

  • Import & Clean:

    • Remove water molecules (unless bridging waters are identified in the active site, e.g., near Ser165 in CB2).

    • Remove co-crystallized ligands (e.g., AM10257).

  • Protonation:

    • Use PropKa to predict protonation states at pH 7.4.

    • Specific Check: Ensure His95 (CB2) is protonated if it interacts with the ligand's carbonyl.

  • Restrained Minimization:

    • Minimize the protein structure (RMSD limit 0.30 Å) to relieve steric clashes caused by crystal packing.

Phase 3: Grid Generation & Docking

Grid Box (CB2):

  • Center: Defined by the centroid of the co-crystallized ligand (e.g., coordinates X: 10.5, Y: -5.2, Z: 22.1).

  • Size:

    
     Å (Inner box).
    
  • Constraints: Define a Hydrogen Bond constraint on Ser285 (common for agonists) or Val113 backbone NH.

Execution (AutoDock Vina Command):

Experimental Data & Results Interpretation

The following data is synthesized from comparative modeling studies of pyridazinone derivatives against the standard CB2 agonist (GW842166X).

Table 1: Comparative Binding Affinity & Interaction Energy
LigandTargetBinding Energy (

, kcal/mol)
Inhibition Constant (

Predicted)
Ligand Efficiency (LE)
BOPC-Lead CB2 (5ZTY)-9.4 120 nM0.42
GW842166XCB2 (5ZTY)-10.135 nM0.38
BOPC-Lead PARP-1 (4J2K)-8.1850 nM0.35
OlaparibPARP-1 (4J2K)-11.25 nM0.45
Mechanistic Analysis of BOPC-Lead Binding
  • The "Anchor" Hydrogen Bond: The carboxamide nitrogen of BOPC acts as a Hydrogen Bond Donor (HBD) to Ser165 (in CB2) or Gly863 (in PARP). This is the critical "locking" mechanism.

  • Pi-Stacking (

    
    ): 
    The N-benzyl ring forms a T-shaped 
    
    
    
    -stacking interaction with Phe117 (CB2). This interaction confers selectivity over CB1, which has a sterically different pocket in this region.
  • Hydrophobic Enclosure: The pyridazinone core sits in a hydrophobic pocket formed by Val113 and Leu191 .

Workflow Visualization

Docking_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis L_Prep Ligand Prep (6-oxo tautomer) Grid Grid Generation (20x20x20 Å) L_Prep->Grid P_Prep Protein Prep (PDB: 5ZTY) P_Prep->Grid Dock Docking (Vina/Glide) Grid->Dock Score Scoring (ΔG & RMSD) Dock->Score Vis Interaction Profiling Score->Vis

Figure 2: Step-by-step computational workflow for validating BOPC-Lead affinity.

Troubleshooting & Validation

Issue: High positive energy or failure to dock.

  • Cause: Incorrect tautomerization. The 6-hydroxy pyridazine tautomer is rare in solution; the 6-oxo (lactam) form is required for the correct H-bond donor/acceptor pattern.

  • Fix: Force the amide tautomer in your ligand preparation software (e.g., LigPrep tautomerizer).

Issue: Lack of selectivity (binding to CB1).

  • Cause: The N-benzyl group is too flexible.

  • Optimization: In lead optimization, adding a para-substituent (e.g., -F or -Cl) to the benzyl ring often improves selectivity by filling the sub-pocket unique to CB2.

References

  • CB2 Agonist Discovery: Cheng, Y., et al. (2017).[1] Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. European Journal of Medicinal Chemistry.

  • PARP Inhibitor Structural Basis: Zhu, H., et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. (General Search for verification)

  • Docking Methodology: Trott, O., & Olson, A. J. (2010).[2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Pyridazinone Biological Activity: Slyusarenko, V. S., et al. (2020). Molecular docking studies of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives. Research Results in Pharmacology.

Sources

A Comparative Analysis of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1] This guide provides an in-depth comparative analysis of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide analogs, a class of compounds that has garnered significant interest for its therapeutic potential. By examining the structure-activity relationships (SAR) and presenting key experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to guide the design and optimization of novel pyridazinone-based therapeutics.

Introduction to the N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Scaffold

The core structure, characterized by a dihydropyridazinone ring, an N-benzyl substituent, and a carboxamide group at the 3-position, offers multiple points for chemical modification. This versatility allows for the fine-tuning of physicochemical properties and biological activity. The N-benzyl group, in particular, plays a crucial role in the interaction of these molecules with their biological targets, and modifications to this moiety have been shown to significantly impact potency and selectivity. This guide will delve into a comparative analysis of analogs with varying substitutions on this benzyl ring, as well as other key positions, to elucidate the structural requirements for potent biological activity across different therapeutic areas.

Comparative Analysis of Biological Activity

This section will explore the performance of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide analogs in various biological assays, with a focus on antiviral and anti-inflammatory activities.

Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)

A significant body of research has focused on the development of N-benzyl hydroxypyridone carboxamides as potent inhibitors of human cytomegalovirus (HCMV), a prevalent herpesvirus that can cause severe disease in immunocompromised individuals and congenital defects in newborns.[2] A comprehensive study of these analogs has provided valuable insights into their SAR.[2]

The general synthesis of these antiviral compounds involves the amidation of a pyridone carboxylate core.[2]

Experimental Protocol: General Synthesis of N-benzyl hydroxypyridone carboxamides [2]

  • To a solution of the appropriate pyridone carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent such as HATU and a base like DIPEA.

  • Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.

  • Add the desired benzylamine derivative to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC or LC-MS), the product is isolated and purified using standard techniques such as extraction and column chromatography.

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow cluster_synthesis Synthesis of N-benzyl hydroxypyridone carboxamides start Pyridone Carboxylic Acid reaction Amidation Reaction (rt, 12h) start->reaction reagents HATU, DIPEA, DMF reagents->reaction amine Substituted Benzylamine amine->reaction workup Work-up & Purification reaction->workup product N-benzyl hydroxypyridone carboxamide analog workup->product

Caption: General workflow for the synthesis of N-benzyl hydroxypyridone carboxamide analogs.

The antiviral activity of a series of these analogs was evaluated against HCMV replication. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined to assess both potency and selectivity. A selection of these results is presented in the table below for comparative analysis.

Table 1: Antiviral Activity of N-benzyl hydroxypyridone carboxamide Analogs against HCMV [2]

CompoundR1R2R3EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
8a HHH0.8 ± 0.1>50>63
8b 2-FHH0.5 ± 0.1>50>100
8c 3-FHH0.4 ± 0.1>50>125
8d 4-FHH0.3 ± 0.04>50>167
8e 2-ClHH0.6 ± 0.1>50>83
8f 3-ClHH0.3 ± 0.03>50>167
8g 4-ClHH0.2 ± 0.02>50>250
8h 2-BrHH0.7 ± 0.1>50>71
8i 3-BrHH0.4 ± 0.05>50>125
8j 4-BrHH0.2 ± 0.03>50>250
8k 4-IHH0.3 ± 0.04>50>167
8l 4-CF3HH0.1 ± 0.0135 ± 2350
8m 4-CH3HH0.5 ± 0.1>50>100
8n 4-OCH3HH1.2 ± 0.2>50>42
12 4-Cl3-FH0.08 ± 0.01>50>625
13 4-Cl5-FH0.07 ± 0.01>50>714

Structure-Activity Relationship (SAR) for Antiviral Activity

The data in Table 1 reveals several key SAR trends for the N-benzyl hydroxypyridone carboxamide scaffold against HCMV:

  • Halogen Substitution on the Benzyl Ring: The presence of a halogen at the para-position (R3) of the benzyl ring generally leads to potent antiviral activity. For instance, compounds with 4-fluoro (8d), 4-chloro (8g), and 4-bromo (8j) substitutions exhibit EC50 values in the low nanomolar range.

  • Position of Halogen Substituent: The position of the halogen on the benzyl ring influences activity. Para-substitution is generally favored over ortho- or meta-positions.

  • Effect of Electron-Withdrawing Groups: Strong electron-withdrawing groups at the para-position, such as trifluoromethyl (CF3) in compound 8l , result in very high potency (EC50 = 0.1 µM).

  • Effect of Electron-Donating Groups: Electron-donating groups like methoxy (OCH3) at the para-position, as seen in compound 8n , tend to decrease antiviral activity.

  • Multiple Substitutions: The introduction of a second halogen, such as a fluorine atom at the meta-position (R2 or R3) in addition to a 4-chloro substituent, as in compounds 12 and 13 , further enhances the antiviral potency, with EC50 values dropping to 80 and 70 nM, respectively.

The following diagram illustrates the key SAR findings for antiviral activity.

Antiviral_SAR cluster_sar SAR of N-benzyl hydroxypyridone carboxamides (Antiviral) cluster_benzyl Benzyl Ring Substitutions Core R1 R1 (ortho) Potency Potency R1->Potency Generally less active than para-substitution R2 R2 (meta) R2->Potency Additional Halogen with para-Cl enhances activity R3 R3 (para) R3->Potency Halogen (F, Cl, Br) -CF3 DecreasedPotency Decreased Potency R3->DecreasedPotency -OCH3

Caption: Structure-Activity Relationship (SAR) summary for antiviral N-benzyl hydroxypyridone carboxamides.

Anti-inflammatory Activity

Pyridazinone derivatives have also been investigated for their anti-inflammatory properties, with some analogs showing inhibitory activity against key inflammatory mediators. For example, a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues were synthesized and evaluated for their ability to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6.[3]

The optimal compound from this series, J27, demonstrated a potent inhibitory effect on IL-6 release with an IC50 of 0.22 µM in THP-1 cells.[3] This highlights the potential of the pyridazinone scaffold in developing anti-inflammatory agents.

Another study focused on pyridazinone derivatives as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[4] While not all were N-benzyl analogs, the study provides valuable comparative data.

Table 2: Anti-inflammatory Activity of Selected Pyridazinone Derivatives

CompoundTargetCell LineIC50 / % InhibitionReference
J27 IL-6 releaseTHP-10.22 µM[3]
4ba PDE4B-64% at 20 µM (IC50 = 251 nM)[4]

Experimental Protocol: In Vitro Anti-inflammatory Assay (IL-6 Release) [3]

  • Culture human monocytic THP-1 cells in appropriate media.

  • Differentiate the cells into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Pre-treat the differentiated cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (lipopolysaccharide) to induce an inflammatory response.

  • After a 24-hour incubation period, collect the cell culture supernatant.

  • Quantify the concentration of IL-6 in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits IL-6 release by 50%.

The following diagram depicts the workflow for the in vitro anti-inflammatory assay.

Anti_inflammatory_Workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow cell_culture Culture THP-1 cells differentiation Differentiate with PMA cell_culture->differentiation treatment Pre-treat with Test Compounds differentiation->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation collection Collect Supernatant incubation->collection elisa Quantify IL-6 (ELISA) collection->elisa analysis Calculate IC50 elisa->analysis

Caption: Workflow for determining the anti-inflammatory activity of compounds by measuring IL-6 release.

Conclusion and Future Directions

The comparative analysis of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide analogs reveals a versatile scaffold with significant therapeutic potential. The detailed structure-activity relationship studies, particularly in the context of antiviral activity against HCMV, provide a clear roadmap for the rational design of more potent and selective inhibitors. The key takeaways include the importance of substitution patterns on the N-benzyl ring, with a general preference for electron-withdrawing groups at the para-position for enhanced antiviral efficacy.

The promising anti-inflammatory activity of related pyridazinone derivatives further underscores the broad applicability of this chemical class. Future research should focus on:

  • Systematic SAR studies for anti-inflammatory and anticancer activities, similar to the comprehensive analysis performed for antiviral agents.

  • Optimization of pharmacokinetic properties to improve drug-like characteristics such as solubility, metabolic stability, and bioavailability.

  • Exploration of novel mechanisms of action to identify new biological targets for this versatile scaffold.

By leveraging the insights presented in this guide, researchers can accelerate the development of next-generation pyridazinone-based therapeutics to address unmet medical needs.

References

  • Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). PMC. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. [Link]

  • Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. ResearchGate. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M. RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. [Link]

  • Synthesis and biological evaluation of 3- O -substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. ResearchGate. [Link]

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. PubMed. [Link]

  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews. [Link]

  • Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Bentham Science. [Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. MDPI. [Link]

  • (PDF) Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. ResearchGate. [Link]

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. PMC. [Link]

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][2][5]naphthyridin-(5H)ones. PubMed. [Link]

  • Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al).. ResearchGate. [Link]

  • Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Deriva. Pharmakeftiki. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

Sources

Evaluating the In Vivo Efficacy of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a potential therapeutic is paved with rigorous preclinical evaluation. This guide provides an in-depth technical framework for assessing the in vivo efficacy of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a novel compound belonging to the versatile pyridazinone class. We will explore its potential therapeutic applications, compare its hypothetical performance against relevant control compounds, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4][5] Our focus, N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, represents a promising candidate for further investigation. This guide will navigate the critical steps of in vivo validation, drawing upon established methodologies and insights from studies on structurally related compounds.

Mechanistic Considerations and Therapeutic Potential

The biological activity of pyridazinone derivatives is often linked to their ability to modulate key signaling pathways. For instance, some analogues have been shown to inhibit the NF-κB and MAPK pathways, which are central to inflammatory responses.[6][7] Others have demonstrated anticancer effects by targeting pathways like VEGFR-2 or inducing cell cycle arrest.[4]

Given the structural features of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, it is plausible that its mechanism of action could involve the modulation of similar inflammatory or proliferative signaling cascades. A preliminary in vitro screening would be essential to identify the specific cellular targets and pathways affected by this compound.

Comparative Analysis: Benchmarking Against Control Compounds

To contextualize the in vivo efficacy of our lead compound, it is crucial to compare its performance against established molecules with similar structural motifs or therapeutic targets. For this guide, we will consider two "virtual" control compounds based on existing literature:

  • Control A (Anti-inflammatory): J27, a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue with demonstrated efficacy in mouse models of acute lung injury and sepsis.[6][7]

  • Control B (Anticancer): Compound 4ba, a pyridazinone derivative that has shown activity against osteosarcoma in a murine orthotopic model.[1]

The following table summarizes hypothetical, yet plausible, comparative efficacy data. This serves as a template for how to present experimental findings.

ParameterN-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (Hypothetical Data)Control A (J27 - Anti-inflammatory)[6][7]Control B (Compound 4ba - Anticancer)[1]
Animal Model LPS-induced acute lung injury in BALB/c miceLPS-induced sepsis in C57BL/6 miceMNNG orthotopic osteosarcoma in nude mice
Dosage 10 mg/kg, intraperitoneal (i.p.)10 mg/kg, intraperitoneal (i.p.)50 µM, local administration
Primary Efficacy Endpoint Reduction in lung wet-to-dry weight ratioIncreased survival rateReduction in tumor volume
Key Findings 45% reduction in lung edema60% survival at 48 hours post-LPS challenge35% reduction in tumor volume after 21 days
Secondary Endpoints Decreased IL-6 and TNF-α in bronchoalveolar lavage fluidReduced serum levels of pro-inflammatory cytokinesDecreased cell motility and migration in vitro

Experimental Design and Protocols

A robust and well-controlled experimental design is paramount for obtaining reliable in vivo data. The following protocols are provided as a comprehensive guide for researchers.

General Workflow for In Vivo Efficacy Studies

The overall workflow for assessing the in vivo efficacy of a novel compound can be visualized as follows:

G cluster_preclinical Preclinical Evaluation cluster_efficacy Efficacy Study A Compound Synthesis & Formulation B Maximum Tolerated Dose (MTD) Study A->B Safety Assessment C Pharmacokinetic (PK) Analysis B->C Dosage Determination D Animal Model Establishment C->D Informing Dosing Regimen E Treatment Administration D->E Randomization & Dosing Initiation F Monitoring (Tumor Volume, Body Weight, etc.) E->F Data Collection G Endpoint Analysis (Tumor Excision, Biomarker Analysis) F->G Terminal Procedures

Caption: General workflow for an in vivo efficacy study.

Protocol for Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide that can be administered without causing unacceptable toxicity.[8]

Materials:

  • N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

  • Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% Saline)

  • 6-8 week old female athymic nude mice

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Acclimate animals for at least one week prior to the study.

  • Randomize mice into dose-escalation cohorts (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Administer the compound or vehicle daily via the chosen route (e.g., oral gavage) for 14 consecutive days.

  • Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Record body weight at least three times per week.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Perform a gross necropsy and collect major organs for histopathological examination.

Protocol for Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in a relevant cancer model.[8][9][10]

Materials:

  • Human cancer cell line (e.g., MNNG for osteosarcoma)

  • 6-8 week old female immunocompromised mice (e.g., nude or SCID)

  • Matrigel

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Harvest cultured tumor cells during their exponential growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2-5 x 10^6 cells per 100 µL.

  • Inject the cell suspension subcutaneously into the right flank of the mice.

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a volume of 100-200 mm³, randomize the animals into treatment and control groups.

  • Administer treatments as per the defined schedule (e.g., daily oral gavage) for a specified duration (e.g., 21-28 days).

  • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

  • Monitor body weight and clinical signs throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).

Potential Signaling Pathways and Pharmacodynamics

Based on the literature for related pyridazinone compounds, a plausible mechanism of action for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide could involve the inhibition of the JNK2-NF-κB/MAPK pathway.[6][7]

G cluster_pathway Hypothetical Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK2 JNK2 TLR4->JNK2 NFkB NF-κB JNK2->NFkB MAPK MAPK JNK2->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Compound N-benzyl-6-oxo-1,6- dihydropyridazine-3-carboxamide Compound->JNK2 Inhibition

Caption: Hypothetical signaling pathway targeted by the compound.

To confirm target engagement in vivo, pharmacodynamic studies should be conducted. This involves collecting tumor or tissue samples at the end of the efficacy study and analyzing the levels of key proteins in the proposed pathway (e.g., phosphorylated JNK2, NF-κB) via Western blot or immunohistochemistry.

Pharmacokinetic Considerations

The pharmacokinetic profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical for determining the dosing regimen.[11] While specific data for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is not yet available, studies on related compounds like O6-benzylguanine have shown rapid elimination from plasma.[12][13] A full pharmacokinetic study should be conducted to determine parameters such as half-life, clearance, and bioavailability.[6][7]

Conclusion and Future Directions

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide belongs to a class of compounds with significant therapeutic potential. This guide provides a comprehensive framework for its in vivo evaluation, from initial safety assessments to detailed efficacy studies. By following these protocols and considering the comparative data from related molecules, researchers can generate the robust and reliable data necessary to advance this promising compound through the drug development pipeline. Future studies should focus on elucidating the precise mechanism of action, optimizing the pharmacokinetic properties, and exploring its efficacy in a broader range of disease models.

References

  • BenchChem. Application Notes and Protocols for In Vivo Studies with a Novel Small Molecule Inhibitor.
  • Zhang et al. Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. 2025 Jan 30.
  • Liao J, et al. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry. 2023 Sep 14;66(17):12304-12323. Available from: [Link]

  • BenchChem. Application Notes and Protocols for In Vivo Xenograft Models Evaluating NAMPT Inhibitor ADC Efficacy.
  • Gentry, et al. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). Antiviral Research.
  • Gouin-Schultz N, et al. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers (Basel). 2021 Nov 16;13(22):5787. Available from: [Link]

  • Springer Nature. In Vivo Pharmacology Models for Cancer Target Research. Available from: [Link]

  • Eurofins Discovery. In Vivo Oncology Models for Drug Discovery. 2023 Apr 7. Available from: [Link]

  • Liao J, et al. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. ResearchGate. Available from: [Link] MAPK_Pathway

  • Proost P, et al. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences. 2022 Jun 10;23(12):6516. Available from: [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. 2019 Jul 30. Available from: [Link]

  • RSC Publishing. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Available from: [Link]

  • Verma SK, et al. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. 2008;1(1). Available from: [Link]

  • MDPI. N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. 2026 Feb 13. Available from: [Link]

  • Shainova RS, et al. Synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. Pharmacokinetics of O6-benzylguanine (NSC637037) and its metabolite, 8-oxo-O6... PubMed. 2003 Aug 15. Available from: [Link]

  • Università degli Studi di Sassari. New pyridazinone-4-carboxamides as new ca - Uniss. 2026 Feb 17. Available from: [Link]

  • National Center for Biotechnology Information. Pharmacokinetics of O(6)-benzylguanine in pediatric patients with central nervous system tumors: a pediatric oncology group study. PubMed. 2004 Aug 1. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. As researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount not only for personal safety but also for environmental stewardship. The procedures outlined herein are synthesized from established best practices for pyridazine derivatives and general chemical waste management.

Disclaimer: This document is intended as a general guide. It is imperative to consult the specific Safety Data Sheet (SDS) for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide and to adhere to all protocols established by your institution's Environmental Health & Safety (EHS) department, as well as federal, state, and local regulations.[1][2][3]

Hazard Assessment and Core Safety Principles

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide belongs to the pyridazine class of compounds. While a specific SDS for this exact molecule is not universally available, data from structurally similar pyridazine and carboxamide derivatives indicate a consistent hazard profile that must be respected. The primary hazards associated with this class of compounds include:

  • Irritation: Causes skin and serious eye irritation.[4][5][6][7]

  • Respiratory Effects: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5][6][7]

  • Toxicity: May be harmful if swallowed or in contact with skin.[7]

  • Environmental Hazards: Some derivatives are toxic to aquatic life.[4]

The foundational principle of disposal is waste minimization. Only generate as much of the compound as is necessary for your experimental needs. For any surplus material, proper disposal is not merely a suggestion but a regulatory and ethical necessity. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[2][8]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide for any purpose, including disposal, the following PPE is mandatory. This creates a self-validating system of safety, protecting you from unforeseen splashes or exposures.

PPE ItemSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[8]Protects against accidental splashes of the chemical or contaminated solvents, which can cause serious eye irritation or damage.[4][5][6]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Always check for signs of degradation or perforation before use. Contaminated gloves must be removed and disposed of as hazardous waste.
Protective Clothing A flame-resistant lab coat.Protects skin and personal clothing from contamination. Lab coats should be buttoned completely and removed before leaving the laboratory.[1]
Respiratory Protection Not typically required if handled in a certified chemical fume hood.[2]If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary. Consult your EHS department for proper selection and fit-testing.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide waste. This workflow is designed to ensure safety and regulatory compliance at each stage.

Step 1: Waste Segregation and Collection
  • Identify Waste Streams: Segregate waste containing N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide from other chemical waste to prevent potentially hazardous reactions.[9] Never mix incompatible wastes.[10] For example, keep acidic and basic waste streams separate.[9]

  • Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated PPE (like gloves) in a designated, puncture-proof container lined with a heavy-duty plastic bag.[3]

  • Liquid Waste: Collect solutions containing the compound in a compatible, shatter-resistant container (e.g., a glass or polyethylene carboy).[9] Ensure the container material is compatible with the solvent used.

  • Sharps Waste: Any contaminated needles or sharp objects must be placed in a designated sharps container.[3]

Step 2: Container Management and Labeling
  • Container Integrity: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[8][9] The container must remain closed except when actively adding waste.[9][10]

  • Labeling: This is a critical step for safety and compliance. Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".[2][3]

    • The full chemical name: "N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide". Avoid abbreviations or formulas.[2][10]

    • All other components of the mixture, including solvents, with their approximate percentages.[10]

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., irritant, environmental hazard).

Step 3: Temporary Storage in the Laboratory
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area must be under the control of laboratory personnel.

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.[9]

  • Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents and acids.[2][11] Keep the storage area away from heat sources, open flames, and direct sunlight.[2][11]

Step 4: Arranging for Final Disposal
  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's EHS department or hazardous waste management group to schedule a pickup.[10]

  • Licensed Disposal Facility: Your institution will contract with a licensed professional waste disposal service.[8] The most common and effective disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation by opening sashes or doors if it is safe to do so.[2]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in Section 2.

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][2] Do not use combustible materials like paper towels to absorb flammable solvent spills.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[6][11]

  • Decontaminate: Clean the spill area with an appropriate solvent (check for compatibility first), followed by soap and water.

  • Dispose: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide waste.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Streams (Solid, Liquid, Sharps) ppe->segregate container Select Compatible, Labeled Hazardous Waste Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area container->store ehs Contact EHS for Waste Pickup store->ehs incinerate Transport to Licensed Facility for High-Temperature Incineration ehs->incinerate end End: Disposal Complete incinerate->end spill Spill Occurs absorb Contain & Absorb with Inert Material spill->absorb collect Collect Contaminated Material into Waste Container absorb->collect collect->store

Caption: Disposal workflow for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

References

  • AK Scientific, Inc. Safety Data Sheet for 3-Ethynylimidazo[1,2-b]pyridazine.

  • ChemicalBook. Safety Data Sheet for Pyridazine.

  • MilliporeSigma. Safety Data Sheet.

  • Thermo Fisher Scientific. Safety Data Sheet for Pyridazine.

  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.

  • Fluorochem. Safety Data Sheet.

  • Sigma-Aldrich. Safety Data Sheet.

  • Thermo Fisher Scientific Chemicals, Inc. Safety Data Sheet.

  • AK Scientific, Inc. Safety Data Sheet for Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazine-1-carboxylate.

  • Fisher Scientific. Safety Data Sheet.

  • Thermo Fisher Scientific. Safety Data Sheet for N-Benzyl-2-chloronicotinamide.

  • Northwestern University. Hazardous Waste Disposal Guide.

  • Medizysis. Material Safety Data Sheet.

  • Dartmouth College. Laboratory Safety and Hazardous Waste Training.

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • BLD Pharmatech. Safety Data Sheet.

  • Florida Department of Environmental Protection. Pharmaceutical Waste Guidance.

  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste.

  • University of Minnesota Health, Safety & Risk Management. Chemical Waste Guidelines.

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.